1-(2-Fluorophenyl)-4-piperidinamine oxalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-fluorophenyl)piperidin-4-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.C2H2O4/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14;3-1(4)2(5)6/h1-4,9H,5-8,13H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCEZRZHWLUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1-(2-Fluorophenyl)-4-piperidinamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. These properties are not merely academic data points; they are critical determinants of a drug candidate's ultimate success, influencing its stability, bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive technical overview of the core physical properties of 1-(2-Fluorophenyl)-4-piperidinamine oxalate, a key intermediate and potential API in its own right.
As a Senior Application Scientist, the following sections are structured to provide not just data, but a deeper, causal understanding of why these properties are crucial and how they are reliably determined. The protocols described are designed to be self-validating, ensuring the generation of robust and reproducible data essential for regulatory submissions and successful drug development programs.
Chemical Identity and Structure
Before delving into its physical characteristics, it is essential to establish the fundamental identity of the molecule.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1609403-94-2 | [1] |
| Molecular Formula | C₁₃H₁₇FN₂O₄ | [1] |
| Molecular Weight | 284.28 g/mol | [1] |
| Chemical Structure | (See Figure 1) | N/A |
Figure 1: Chemical Structure of this compound
A 2D representation of the ionic pairing between the 1-(2-fluorophenyl)-4-piperidinamine cation and the oxalate anion.
Melting Point and Thermal Behavior
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and crystalline nature. For pharmaceutical development, it is a critical parameter for manufacturing processes such as milling and tablet compression. The thermal behavior, as analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offers deeper insights into phase transitions, decomposition, and desolvation events.
Causality and Importance
A sharp and well-defined melting point is often indicative of a highly pure crystalline solid. Broad melting ranges can suggest the presence of impurities or multiple crystalline forms (polymorphism). Understanding the thermal stability of the oxalate salt is crucial for determining appropriate drying temperatures and identifying potential degradation pathways. The oxalate salt form is often chosen to enhance stability and modulate solubility compared to the free base.
Experimental Protocols
Objective: To determine the melting range of the crystalline solid.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.
Objective: To characterize thermal transitions (e.g., melting, crystallization, glass transitions) and determine their associated enthalpies.
Methodology:
-
A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
A temperature program is initiated, typically heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.
Objective: To determine the thermal stability and compositional analysis by measuring weight loss as a function of temperature.
Methodology:
-
A small amount of the sample (typically 5-10 mg) is weighed into a TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored and recorded as a function of temperature. Weight loss events correspond to the loss of volatiles (e.g., water, solvent) or decomposition.
Illustrative Data
While specific experimental data for this compound is not publicly available, the following table presents typical data for a related fluorinated piperazine derivative, 1-(2-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine, to illustrate the expected characterization data.
| Property | Illustrative Value | Method |
| Melting Point | 198–201 °C | Capillary Method |
| Thermal Events (DSC) | Single sharp endotherm | DSC |
| Decomposition Temp. (TGA) | > 250 °C | TGA |
Data is for a related compound and serves for illustrative purposes only.[2]
Figure 2: Thermal Analysis Workflow
A flowchart illustrating the key steps in the thermal characterization of a pharmaceutical solid.
Solubility Profile
The solubility of an API is a critical factor influencing its absorption and bioavailability. The oxalate salt is often employed to enhance aqueous solubility compared to the free base. A comprehensive solubility profile in various solvents is essential for developing formulations and for designing purification and crystallization processes.
Causality and Importance
Poor aqueous solubility can lead to low bioavailability, requiring higher doses and potentially causing greater variability in patient response. Solubility in organic solvents is crucial for process chemistry, including reaction work-ups and crystallization. The choice of an appropriate crystallization solvent can significantly impact the resulting crystal form (polymorph), purity, and particle size.
Experimental Protocol: Equilibrium Solubility Measurement
Objective: To determine the equilibrium solubility of the compound in various solvents at a specific temperature.
Methodology:
-
An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, methanol, acetone) in a sealed vial.
-
The vials are agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The resulting suspension is filtered through a fine-pored filter (e.g., 0.22 µm) to remove undissolved solid.
-
The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units such as mg/mL or mol/L.
Crystalline Structure and Polymorphism
The solid-state form of an API can have a profound impact on its physical and chemical properties. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs can exhibit different melting points, solubilities, and stabilities, which can affect the final drug product's performance.
Causality and Importance
The specific arrangement of molecules in the crystal lattice dictates the solid's properties. A failure to identify and control the polymorphic form of an API can lead to manufacturing inconsistencies and unexpected changes in bioavailability. Regulatory agencies require a thorough investigation of polymorphism for new drug candidates.
Experimental Protocol: X-Ray Powder Diffraction (XRPD)
Objective: To obtain a unique "fingerprint" of the crystalline solid and to identify different polymorphic forms.
Methodology:
-
A small amount of the finely powdered sample is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting XRPD pattern, a plot of intensity versus 2θ, is characteristic of the crystalline lattice of the solid. Each polymorph will have a unique XRPD pattern.
Figure 3: Polymorph Screening Workflow
A schematic representation of the process for identifying and selecting the most stable polymorphic form of an API.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound, serving as essential tools for identity confirmation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by probing the magnetic properties of atomic nuclei.
Protocol (¹H and ¹³C NMR):
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
The solution is placed in an NMR tube.
-
The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.
-
The resulting signals are detected and processed to generate the NMR spectrum.
-
The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide information about the number and connectivity of hydrogen atoms.
-
The chemical shifts in the ¹³C NMR spectrum provide information about the carbon skeleton.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
An infrared beam is passed through the ATR crystal, and the absorption of the evanescent wave by the sample is measured.
-
The resulting FTIR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electrospray Ionization - ESI):
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The sample is ionized using an electrospray source.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum shows a peak corresponding to the molecular ion, confirming the molecular weight. Fragmentation patterns can provide further structural information.
Illustrative Spectroscopic Data
The following table provides expected spectroscopic features for this compound based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the fluorophenyl group, and the aliphatic protons of the piperidine ring. |
| ¹³C NMR | Resonances for the carbons of the fluorophenyl ring, the piperidine ring, and the carboxylate carbons of the oxalate. |
| FTIR (ATR) | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-F stretching, and C=O stretching (oxalate). |
| Mass Spec (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 195.1. |
Conclusion
The comprehensive physical characterization of this compound is a critical, multi-faceted process that is foundational to its successful development as a pharmaceutical agent. The methodologies outlined in this guide, from thermal and solubility analysis to solid-state and spectroscopic characterization, provide a robust framework for generating the high-quality, reliable data required by researchers, scientists, and drug development professionals. A thorough understanding and application of these principles will ultimately enable the development of safe, effective, and stable drug products.
References
-
Angene Chemical. 1-(2-Fluorophenyl)piperidin-4-amine oxalate(CAS# 1609403-94-2). Available from: [Link]
- Mukhopadhyay, U., Thurston, J., Whitmire, K. H., Siddik, Z. H., & Khokhar, A. R. (2003). Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine: crystal structure of [PtII(1-methyl-4-(methylamino) piperidine)(oxalate)]. Journal of Inorganic Biochemistry, 94(1-2), 179–185.
-
Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Available from: [Link]
- Al-Ghorbani, M., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(1), 1-17.
Sources
An In-depth Technical Guide to 1-(2-Fluorophenyl)-4-piperidinamine Oxalate
This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)-4-piperidinamine oxalate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, and analytical characterization, offering field-proven insights into its handling and application.
Core Molecular Characteristics
This compound is a salt form of the parent compound, 1-(2-fluorophenyl)piperidin-4-amine, combined with oxalic acid. The introduction of oxalic acid serves to create a more stable, crystalline solid that is easier to handle and purify compared to the free base.
Chemical Structure and Properties
The molecular structure consists of a piperidine ring substituted at the nitrogen atom with a 2-fluorophenyl group and at the 4-position with an amine group. The oxalate salt is formed through an acid-base reaction between the basic amine groups of the piperidine derivative and the carboxylic acid groups of oxalic acid.
Below is a table summarizing the key molecular properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇FN₂O₄ | [1] |
| Molecular Weight | 284.28 g/mol | [1] |
| IUPAC Name | 1-(2-fluorophenyl)piperidin-4-amine;oxalic acid | [1] |
| CAS Number | 1609403-94-2 | [1] |
| SMILES | N1(CCC(CC1)N)C1C(F)=CC=CC=1.C(O)(=O)C(O)=O | [1] |
Synthesis and Handling
The synthesis of 1-(2-Fluorophenyl)-4-piperidinamine and its subsequent conversion to the oxalate salt involves multi-step chemical processes. While specific proprietary synthesis methods may vary, a general understanding of the synthetic pathway is crucial for researchers.
General Synthetic Approach
A common synthetic route to analogous N-aryl piperidines involves the reductive amination of a suitable piperidone precursor with a fluorinated aniline.
Caption: Generalized synthetic workflow for this compound.
Analytical Characterization
To ensure the identity and purity of this compound, a suite of analytical techniques is employed. The choice of methods is critical for quality control and for the validation of experimental results where this compound is used.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The fluorine atom (¹⁹F) provides a unique spectral handle for characterization.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the parent cation and to elucidate fragmentation patterns for structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H stretches from the amine and C=O stretches from the oxalate.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound. A well-chosen column and mobile phase will allow for the separation of the target compound from any starting materials, by-products, or degradation products.
Applications in Research and Development
1-(2-Fluorophenyl)-4-piperidinamine and its derivatives are of significant interest in medicinal chemistry and drug development. The presence of the fluorophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Precursor in Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules. Notably, halogenated 4-anilinopiperidine structures are recognized as precursors in the synthesis of various research chemicals, including certain fentanyl analogues.[4][5] The Drug Enforcement Administration (DEA) has noted the use of such halogenated precursors in the illicit manufacturing of schedule I substances.[4] This underscores the importance of responsible handling and tracking of this chemical.
Caption: Role of this compound in R&D.
Safety and Handling
Given its applications and chemical nature, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a well-defined chemical compound with a precise molecular weight and structure. Its primary significance lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly within the domain of pharmaceutical research. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for any researcher or scientist working with this compound. Adherence to strict safety and handling protocols is essential to ensure a safe and productive research environment.
References
-
PubChem. N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | C22H27FN2O | CID 62300. Available from: [Link]
-
Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. 2023-10-31. Available from: [Link]
-
PubChem. o-Fluoro-2-furanylfentanyl oxalate | C26H27FN2O6 | CID 155907817. Available from: [Link]
-
PubChem. Flufenacet oxalate | C11H12FNO3 | CID 16212222. Available from: [Link]
-
Angene Chemical. 1-(2-Fluorophenyl)piperidin-4-amine oxalate(CAS# 1609403-94-2). Available from: [Link]
-
PubChem. (4-Fluorophenyl)-[1-(2-phenylethyl)piperidin-4-yl]methanone;oxalic acid. Available from: [Link]
-
PubChem. N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine | C19H23FN2 | CID 40515645. Available from: [Link]
-
Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Available from: [Link]
-
PubMed. Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine. Available from: [Link]
-
MD Anderson Cancer Center. Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine. 2003-02-01. Available from: [Link]
-
Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. 2023-04-14. Available from: [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine: crystal structure of [PtII(1-methyl-4-(methylamino) piperidine)(oxalate)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 5. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
An In-Depth Technical Guide to the Solubility Profiling of 1-(2-Fluorophenyl)-4-piperidinamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2] 1-(2-Fluorophenyl)-4-piperidinamine oxalate is a compound of interest for which public domain solubility data is not extensively available. This guide provides a comprehensive framework for researchers to systematically determine and understand the solubility characteristics of this specific oxalate salt. We will delve into the core physicochemical principles governing its solubility, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical factors influencing these measurements. This document is structured to serve as a practical, authoritative resource, grounding its recommendations in established regulatory and scientific standards.[3][4][5]
Introduction: The Critical Role of Solubility
In drug discovery and development, solubility is a cornerstone physicochemical property that dictates the ultimate success of a therapeutic candidate. Poor aqueous solubility can lead to insufficient drug concentration at the site of absorption, resulting in low and erratic bioavailability, which compromises therapeutic efficacy.[1] For ionizable compounds like 1-(2-Fluorophenyl)-4-piperidinamine, salt formation—in this case, with oxalic acid—is a common strategy employed to enhance solubility and improve biopharmaceutical properties.[6][7] However, the impact of the counter-ion is not always predictable, making empirical determination of solubility essential.[8][9] This guide will equip the research scientist with the necessary theoretical knowledge and practical methodologies to thoroughly characterize the solubility profile of this compound.
Physicochemical Foundations of Solubility
Understanding the inherent properties of the parent molecule and the oxalate counter-ion is fundamental to predicting and interpreting solubility data.
Properties of the Active Moiety: 1-(2-Fluorophenyl)-4-piperidinamine
The parent compound is a basic molecule containing amine functionalities. Its properties, particularly its pKa (the pH at which 50% of the compound is ionized), will govern its pH-dependent solubility.[10] While specific experimental data for this exact molecule is sparse, we can infer its behavior based on its structure. The piperidine and aniline-like nitrogens are basic centers that will be protonated at low pH, forming positively charged species that are generally more water-soluble.
Properties of the Counter-ion: Oxalic Acid
Oxalic acid is a dicarboxylic acid with two distinct pKa values, pKa1 ≈ 1.25-1.27 and pKa2 ≈ 3.81-4.28.[11][12] This means it can exist in three forms depending on the pH: the neutral di-acid (H₂C₂O₄), the hydrogen oxalate monoanion (HC₂O₄⁻), and the oxalate dianion (C₂O₄²⁻). The formation of the oxalate salt with the basic drug involves proton transfer, creating an ionic interaction that typically enhances dissolution.[6] However, the presence of common ions from buffers or physiological fluids can sometimes suppress the solubility of salts.[13]
The Henderson-Hasselbalch Equation: A Predictive Tool
For an ionizable compound, the relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[10][14][15] This relationship is crucial for predicting how the solubility of this compound will change across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[3][5][16] The solubility is expected to be highest at low pH where the amine is fully protonated and decrease as the pH increases towards and beyond its pKa.
Experimental Determination of Solubility
Two primary types of solubility measurements are employed in drug development: kinetic and thermodynamic. Both provide valuable, albeit different, insights.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after a compound, initially dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer.[17] This method is high-throughput and mimics the conditions of many in vitro biological assays.[17][18] It is prone to yielding supersaturated solutions, and the result is often referred to as "apparent solubility."
Protocol 1: High-Throughput Kinetic Solubility via Nephelometry
Causality: This protocol uses laser nephelometry, which measures the forward scattered light caused by insoluble particles (precipitate).[19] It is a rapid and direct way to identify the concentration at which a compound begins to fall out of solution under non-equilibrium conditions.[17][19]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well or 384-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Dilution: Using a liquid handler, rapidly transfer a small, fixed volume of each DMSO concentration into a corresponding well of a clear-bottom microplate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize co-solvent effects.
-
Incubation: Allow the plate to incubate for a short, defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Read the plate on a laser nephelometer. The instrument will report light scatter in Nephelometric Turbidity Units (NTU).
-
Data Analysis: Plot NTU versus compound concentration. The kinetic solubility limit is the concentration at which the NTU signal begins to rise sharply above the baseline, indicating the onset of precipitation.[20]
Visualization 1: Kinetic Solubility Workflow
Caption: Workflow for nephelometric kinetic solubility determination.
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility is the true, equilibrium concentration of a compound in a saturated solution with an excess of solid material present.[21][22][23] This "shake-flask" method is lower throughput but provides the gold-standard value needed for biopharmaceutical classification (BCS) and formulation development.[1][3][22]
Protocol 2: Shake-Flask Equilibrium Solubility (pH-Dependent)
Causality: This protocol ensures that the system reaches thermodynamic equilibrium by allowing sufficient time for the dissolution and precipitation processes to balance.[22][24] Using a range of buffers as recommended by regulatory agencies (e.g., FDA, ICH) provides a comprehensive profile of how the compound will behave in different sections of the GI tract.[3][5][25]
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers covering the physiological range, at minimum pH 1.2, 4.5, and 6.8.[3][5]
-
Compound Addition: Add an excess amount of solid this compound to individual vials for each buffer. The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them using a shaker or rotator at a constant temperature (e.g., 37 ± 1°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[22]
-
Sample Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is crucial to separate the dissolved compound from the solid material. This is achieved by filtration (using a low-binding filter, e.g., PVDF) or centrifugation at high speed.
-
Quantification: Accurately dilute the clarified supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
pH Measurement: Measure the final pH of the saturated solution to confirm the equilibrium conditions.[3]
-
Data Analysis: The measured concentration is the equilibrium solubility at that specific final pH.
Visualization 2: Equilibrium Solubility Workflow
Caption: Shake-flask method for equilibrium solubility measurement.
Data Presentation and Interpretation
Organizing solubility data into a clear format is essential for analysis and reporting.
Table 1: Hypothetical pH-Dependent Equilibrium Solubility Data
| Buffer System | Initial pH | Final pH | Solubility (µg/mL) | Solubility (mM) |
| 0.1 N HCl | 1.2 | 1.25 | >2000 | >5.1 |
| 50 mM Acetate | 4.5 | 4.52 | 850 | 2.18 |
| 50 mM Phosphate | 6.8 | 6.78 | 120 | 0.31 |
| 50 mM Phosphate | 7.4 | 7.39 | 45 | 0.12 |
(Note: Data is illustrative. The molecular weight of this compound is assumed for molarity calculation.)
Interpretation: The hypothetical data in Table 1 illustrates the expected trend for a basic compound: high solubility at low pH, which decreases significantly as the pH rises and the compound becomes less ionized. This profile is critical for predicting oral absorption and for Biopharmaceutics Classification System (BCS) categorization.[3][5]
Conclusion
References
-
Food and Drug Administration (FDA). (2021). Guidance for Industry: M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
- Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press.
-
Suresh, K., et al. (2021). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. ResearchGate. [Link]
-
United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements. USP-NF. [Link]
-
Yalkowsky, S. H., & Jain, N. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. [Link]
-
Wikipedia. Oxalic acid. [Link]
-
Food and Drug Administration (FDA). Guidance for Industry #169 - Drug Substance. [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. [Link]
-
PubChem - National Institutes of Health (NIH). N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Food and Drug Administration (FDA). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. [Link]
-
Kumar, L., & Bansal, A. K. (2013). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews.
-
Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG Labtech Application Note. [Link]
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. (Referenced by Evotec).
-
PubChem - National Institutes of Health (NIH). N-[1-(2-fluorophenyl)ethyl]piperidin-4-amine. [Link]
-
World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System. [Link]
-
Food and Drug Administration (FDA). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- Singh, A., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
-
PubChem - National Institutes of Health (NIH). Oxalic Acid. [Link]
-
Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
United States Pharmacopeia (USP). <1236> Solubility Measurements Abstract. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Avdeef, A. (2015).
-
Anderson, B. D., & Conradi, R. A. (1985). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
FDA CDER Small Business and Industry Assistance (SBIA). (2024). Navigating Complex Waters: A Deep Dive into FDA Drug Interactions Guidances and Resources – Day 2. YouTube. [Link]
-
European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
chemeurope.com. Oxalic acid. [Link]
-
Cheméo. Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). [Link]
- Owoyemi, B. C. D., et al. (2019). Fluconazolium oxalate: Synthesis and structural characterization of a highly soluble crystalline form. CrystEngComm. (Referenced in MDPI article).
-
Völgyi, G., et al. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]
-
ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]
-
Wikipedia. Henderson–Hasselbalch equation. [Link]
-
Pata, J. (2019). How do I calculate solubility of a compound using a turbidity assay? ResearchGate. [Link]
- Pion Inc. Technical Note: Solubility Measurements.
-
PubChem - National Institutes of Health (NIH). N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. [Link]
Sources
- 1. evotec.com [evotec.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 11. Oxalic acid - Wikipedia [en.wikipedia.org]
- 12. Oxalic_acid [chemeurope.com]
- 13. rjpdft.com [rjpdft.com]
- 14. researchgate.net [researchgate.net]
- 15. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 16. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 18. enamine.net [enamine.net]
- 19. bmglabtech.com [bmglabtech.com]
- 20. researchgate.net [researchgate.net]
- 21. uspnf.com [uspnf.com]
- 22. In-vitro Thermodynamic Solubility [protocols.io]
- 23. â©1236⪠Solubility Measurements [doi.usp.org]
- 24. who.int [who.int]
- 25. ema.europa.eu [ema.europa.eu]
Introduction: The Significance of 1-(2-Fluorophenyl)-4-piperidinamine and its Oxalate Salt
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(2-Fluorophenyl)-4-piperidinamine Oxalate, with a Core Focus on Melting Point Determination
This guide provides a comprehensive technical overview of this compound, a compound of interest in contemporary drug discovery and development. The primary focus of this document is the critical physicochemical parameter of its melting point. For researchers, scientists, and drug development professionals, an accurate determination of the melting point is fundamental for compound identification, purity assessment, and formulation development. This guide will delve into the theoretical underpinnings and practical methodologies for this determination, framed within the rigorous standards of the pharmaceutical industry.
The 1-(2-Fluorophenyl)-4-piperidinamine moiety is a significant scaffold in medicinal chemistry, often investigated for its potential biological activities. The formation of an oxalate salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a parent compound, such as solubility, stability, and bioavailability.[1] The oxalate anion, being a bidentate ligand, can form stable crystalline structures with basic active pharmaceutical ingredients (APIs).[2]
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[3] In the context of pharmaceutical sciences, the melting point serves as a crucial indicator of:
-
Identity: A measured melting point can be compared to a reference value to confirm the identity of the compound.
-
Purity: Impurities typically depress and broaden the melting point range.[3][4]
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.
Therefore, the precise and accurate determination of the melting point of this compound is a foundational step in its characterization.
Synthesis and Preparation of this compound
To determine the melting point, a pure sample of the compound is required. The synthesis of 1-(2-Fluorophenyl)-4-piperidinamine can be achieved through several established synthetic routes. A common approach involves the reductive amination of 1-(2-fluorophenyl)piperidin-4-one. The resulting free base is then converted to the oxalate salt.
Proposed Synthesis of 1-(2-Fluorophenyl)-4-piperidinamine
A plausible synthetic route for the free base, 1-(2-Fluorophenyl)-4-piperidinamine, involves the reductive amination of a suitable piperidone precursor. This method is widely used for the synthesis of 4-aminopiperidine derivatives.[3]
Reaction Scheme:
Figure 1: Proposed synthesis of 1-(2-Fluorophenyl)-4-piperidinamine via reductive amination.
Formation of the Oxalate Salt
The oxalate salt is prepared by reacting the free base with oxalic acid in a suitable solvent.
Protocol for Salt Formation:
-
Dissolve 1-(2-Fluorophenyl)-4-piperidinamine in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
-
In a separate vessel, dissolve one molar equivalent of oxalic acid in the same solvent, heating gently if necessary.
-
Slowly add the oxalic acid solution to the solution of the free base with stirring.
-
A precipitate should form. Continue stirring for a predetermined time to ensure complete precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
In-Depth Methodologies for Melting Point Determination
The determination of the melting point of this compound should be conducted in accordance with established pharmacopeial methods to ensure accuracy and reproducibility. The United States Pharmacopeia (USP) General Chapter <741> provides a detailed framework for this analysis.[5] Two primary methods are employed: the capillary method (Apparatus I) and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination (USP <741>, Apparatus I)
This is a classical and widely used method for determining the melting range of a compound.[6]
Experimental Workflow:
Figure 2: Workflow for capillary melting point determination.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the melting point apparatus using USP Melting Point Reference Standards. The standards chosen should bracket the expected melting point of the sample.
-
Sample Preparation:
-
Ensure the this compound sample is thoroughly dry.
-
Gently pulverize a small amount of the sample to a fine powder.
-
Pack the powdered sample into a capillary tube to a height of 2.5–3.5 mm.
-
-
Determination:
-
Set the starting temperature of the heating block to approximately 10°C below the expected melting point.
-
Set the heating rate (ramp rate) to 1 ± 0.5 °C/minute.[5]
-
Insert the capillary tube into the apparatus when the temperature is about 5°C below the expected melting point.
-
Observe the sample and record two temperatures:
-
Onset of melting: The temperature at which the first droplet of liquid is observed.
-
Clear point: The temperature at which the sample is completely liquid.
-
-
The melting range is the interval between the onset and the clear point.
-
Causality Behind Experimental Choices:
-
Slow Ramp Rate: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.
-
Packing Density: Consistent packing of the capillary tube is crucial for reproducibility.
-
Dry Sample: The presence of residual solvent can depress the melting point.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a more detailed and quantitative measure of the melting process.
Experimental Workflow:
Figure 3: Workflow for DSC analysis.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
The melting event will appear as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically reported as the melting point.
-
The peak maximum and the enthalpy of fusion (ΔHfus) can also be determined, providing additional information about the thermal properties of the compound.
-
Data Presentation and Interpretation
While a specific melting point for this compound is not publicly available in the searched literature, the following table illustrates how the data should be structured and presented upon experimental determination.
| Parameter | Method | Expected Observation | Significance |
| Melting Range | Capillary Method | A narrow range (e.g., 1-2°C) | A narrow range indicates high purity.[3] |
| Onset Temperature | DSC | Sharp endothermic peak onset | Corresponds to the melting point. |
| Peak Maximum | DSC | Temperature at the peak of the endotherm | Indicates the temperature of maximum heat absorption during melting. |
| Enthalpy of Fusion (ΔHfus) | DSC | Positive value (kJ/mol) | A measure of the energy required to melt the crystalline solid. |
Table 1: Summary of Expected Melting Point Data for this compound
Conclusion
The determination of the melting point of this compound is a critical step in its physicochemical characterization. This guide has provided a detailed framework for the synthesis of the compound and the subsequent determination of its melting point using both capillary and DSC methods, in accordance with pharmaceutical industry standards. By following these self-validating protocols, researchers can ensure the generation of accurate and reliable data, which is essential for the advancement of drug discovery and development programs. The causality behind each experimental choice has been explained to provide a deeper understanding of the scientific principles at play.
References
-
Angene Chemical. 1-(2-Fluorophenyl)piperidin-4-amine oxalate(CAS# 1609403-94-2). [Link]
-
Babu, N. J., & Nangia, A. (2011). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. ResearchGate. [Link]
-
NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
-
Wikipedia. Oxalate. [Link]
-
MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]
-
University of Alberta. Melting point determination. [Link]
-
U.S. Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE. [Link]
-
PubChem. N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine. [Link]
-
ResearchGate. (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. [Link]
-
Heart. Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
Sources
An In-Depth Technical Guide to the Mass Spectrometry of 1-(2-Fluorophenyl)-4-piperidinamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of the mass spectrometric analysis of 1-(2-Fluorophenyl)-4-piperidinamine oxalate. The content herein is structured to deliver not just procedural steps, but a foundational understanding of the analytical choices and expected outcomes, grounded in established principles of mass spectrometry.
Introduction: The Analytical Imperative
1-(2-Fluorophenyl)-4-piperidinamine is a substituted piperidine derivative of interest in pharmaceutical and medicinal chemistry research. Its characterization is crucial for identity confirmation, purity assessment, and metabolic studies. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and structural elucidation capabilities. This guide will explore the expected mass spectral behavior of its oxalate salt, providing a predictive framework in the absence of extensive public domain spectra for this specific compound.
The molecular formula for this compound is C₁₃H₁₇FN₂O₄, with a corresponding molecular weight of approximately 284.28 g/mol [1]. The structure consists of a 2-fluorophenyl group attached to a piperidine ring at the nitrogen atom, with an amine group at the 4-position, complexed with oxalic acid.
Part 1: Theoretical Mass Spectrometry & Ionization
The choice of ionization technique is paramount for the successful analysis of 1-(2-Fluorophenyl)-4-piperidinamine. Due to the basic nitrogen atoms in the piperidine ring and the primary amine, this molecule is readily protonated.
Electrospray Ionization (ESI): A Logical Choice
Electrospray ionization (ESI) is the preferred method for this compound. As a soft ionization technique, it minimizes in-source fragmentation, allowing for the clear observation of the protonated molecule, [M+H]⁺. The analysis would be conducted in positive ion mode to facilitate the protonation of the amine functionalities.
Expected Precursor Ion:
The free base, 1-(2-Fluorophenyl)-4-piperidinamine, has a molecular formula of C₁₁H₁₅FN₂ and a monoisotopic mass of 194.12 g/mol . In the ESI source, the oxalic acid will likely dissociate, and the free base will be protonated. Therefore, the expected precursor ion to be observed in a full scan mass spectrum would be [C₁₁H₁₅FN₂ + H]⁺, resulting in an m/z of 195.13 .
Part 2: A Step-by-Step Experimental Protocol for Tandem Mass Spectrometry (MS/MS)
This protocol outlines a robust method for acquiring detailed fragmentation data for structural confirmation using a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
2. Liquid Chromatography (for LC-MS):
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A standard gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes will effectively elute the compound.
3. Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive[2].
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations to ensure efficient solvent evaporation.
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-400 to observe the [M+H]⁺ precursor ion at m/z 195.13.
-
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 195.13) and subject it to collision-induced dissociation (CID).
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.
Part 3: Predicted Fragmentation Pathway and Data Interpretation
The fragmentation of piperidine derivatives in tandem mass spectrometry is typically initiated at the protonated nitrogen atom, leading to characteristic bond cleavages[2]. The following is a proposed fragmentation pathway for the [M+H]⁺ ion of 1-(2-Fluorophenyl)-4-piperidinamine.
Key Fragmentation Mechanisms:
The primary fragmentation pathways for piperidine-containing structures involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and ring opening, often leading to the formation of stable iminium ions[2][3].
Proposed Fragmentation Diagram:
Caption: Predicted Fragmentation of 1-(2-Fluorophenyl)-4-piperidinamine.
Interpretation of Key Fragments:
-
m/z 179.11: This fragment likely arises from the loss of the amino group (NH₂) as ammonia (NH₃) from the protonated molecule.
-
m/z 110.04: This ion corresponds to the protonated 2-fluoroaniline moiety, resulting from the cleavage of the C-N bond connecting the fluorophenyl group to the piperidine ring.
-
m/z 84.08: This fragment represents the piperidine ring with the amino group after cleavage from the fluorophenyl group.
Part 4: Data Summary and Validation
The following table summarizes the key mass spectral data points for the analysis of 1-(2-Fluorophenyl)-4-piperidinamine.
| Parameter | Expected Value | Rationale |
| Molecular Formula (Oxalate) | C₁₃H₁₇FN₂O₄ | Based on chemical structure[1]. |
| Molecular Weight (Oxalate) | 284.28 g/mol | Calculated from the molecular formula[1]. |
| Molecular Formula (Free Base) | C₁₁H₁₅FN₂ | |
| Monoisotopic Mass (Free Base) | 194.12 u | |
| Precursor Ion [M+H]⁺ (m/z) | 195.13 | Protonation of the free base in the ESI source. |
| Major Fragment Ion 1 (m/z) | 179.11 | Loss of the amino group. |
| Major Fragment Ion 2 (m/z) | 110.04 | Cleavage yielding the 2-fluoroaniline fragment. |
| Major Fragment Ion 3 (m/z) | 84.08 | Cleavage yielding the 4-aminopiperidine fragment. |
Self-Validating System:
The described protocol incorporates a self-validating system. The accurate mass measurement of the precursor ion in a high-resolution mass spectrometer (like a Q-TOF) should match the theoretical mass of [C₁₁H₁₆FN₂]⁺ within a few parts per million (ppm). Furthermore, the observed fragment ions in the MS/MS spectrum should correspond logically to the structure of the parent molecule, providing a high degree of confidence in the identification.
Conclusion
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By employing ESI in positive ion mode coupled with tandem mass spectrometry, researchers can confidently identify this compound and elucidate its structure through characteristic fragmentation patterns. The predictive nature of this guide, based on established chemical principles, serves as a valuable resource for drug development professionals and analytical scientists.
References
-
Angene Chemical. 1-(2-Fluorophenyl)piperidin-4-amine oxalate(CAS# 1609403-94-2). [Link]
-
Chemguide. Mass Spectra - Fragmentation Patterns. [Link]
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the N-Arylation of 4-Aminopiperidine with 1-Fluoro-2-Nitrobenzene
Introduction: The Significance of the 1-(2-Nitrophenyl)piperidin-4-amine Scaffold
The N-aryl piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The specific scaffold, 1-(2-nitrophenyl)piperidin-4-amine, serves as a crucial intermediate for synthesizing molecules with applications ranging from kinase inhibitors to central nervous system agents. Its synthesis via the N-arylation of 4-aminopiperidine with 1-fluoro-2-nitrobenzene is a classic example of Nucleophilic Aromatic Substitution (SNAr).
This application note provides a comprehensive technical guide to performing this transformation. We will delve into the underlying reaction mechanism, present detailed, field-proven protocols for both direct and selective synthesis, and offer a robust troubleshooting guide to navigate common experimental challenges. The focus is not merely on the procedural steps but on the scientific rationale that underpins them, empowering researchers to optimize this reaction for their specific needs.
The Underlying Chemistry: Mechanism and Rationale
The SNAr Pathway: An Addition-Elimination Reaction
The reaction proceeds through a well-established two-step addition-elimination mechanism characteristic of Nucleophilic Aromatic Substitution (SNAr)[1].
-
Nucleophilic Attack: The reaction is initiated when a lone pair of electrons from the nucleophilic nitrogen of the piperidine ring attacks the electron-deficient carbon atom of the benzene ring that bears the fluorine atom. This step is typically the rate-determining step of the reaction[2]. This addition breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex [3].
-
Elimination & Aromatization: The aromaticity of the ring is restored in a subsequent, rapid step where the leaving group (fluoride ion) is expelled, yielding the final N-arylated product.
Role of Substituents: Why This Reaction is Favorable
The facility of this SNAr reaction is critically dependent on the substituents present on the aromatic ring:
-
Activating Group: The nitro group (-NO₂) ortho to the fluorine atom is a powerful electron-withdrawing group. It strongly activates the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate[4]. This stabilization lowers the activation energy of the first step, accelerating the reaction.
-
Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. Although it is the most electronegative halogen, its small size and the high polarity of the C-F bond make the carbon highly electrophilic. The typical leaving group order in SNAr is F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions[5].
Caption: The two-step Addition-Elimination mechanism of the SNAr reaction.
The Chemoselectivity Challenge: N1 vs. 4-Amino Group Arylation
4-Aminopiperidine possesses two distinct nucleophilic nitrogen atoms: the secondary amine within the piperidine ring (N1) and the primary amine at the 4-position. This duality presents a significant chemoselectivity challenge.
-
Inherent Reactivity: The secondary amine (N1) is generally more nucleophilic and less sterically hindered than the primary 4-amino group, favoring arylation at the N1 position.
-
Risk of Side Products: Despite this preference, competitive arylation at the 4-amino position can occur. More significantly, diarylation , where both nitrogen atoms react, is a common side reaction, leading to a mixture of products that are often difficult to separate and result in lower yields of the desired compound[6].
To overcome this, the most robust and reliable strategy is to employ a protecting group for the 4-amino function. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it temporarily masks the primary amine, ensuring that arylation occurs exclusively at the N1 position. The Boc group can then be cleanly removed under acidic conditions[7].
Recommended Protocol for Selective N-Arylation (via Protection Strategy)
For achieving the highest yield and purity, a three-step sequence involving protection, N-arylation, and deprotection is the authoritative method. This approach eliminates the ambiguity of chemoselectivity and simplifies product purification.
Caption: The robust three-step workflow for selective N-arylation.
Protocol 1: Boc-Protection of 4-Aminopiperidine
Objective: To selectively protect the primary amino group at the 4-position.
| Materials & Reagents |
| 4-Aminopiperidine |
| Di-tert-butyl dicarbonate (Boc)₂O |
| Triethylamine (TEA) or NaOH |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Deionized Water |
| Saturated Sodium Bicarbonate Solution |
| Brine |
| Anhydrous Magnesium Sulfate (MgSO₄) |
Procedure:
-
In a round-bottom flask, dissolve 4-aminopiperidine (1.0 eq) in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl (piperidin-4-yl)carbamate, which can often be used in the next step without further purification.
Protocol 2: N-Arylation of N-Boc-4-aminopiperidine
Objective: To perform the SNAr reaction on the protected intermediate.
| Materials & Reagents |
| tert-butyl (piperidin-4-yl)carbamate |
| 1-Fluoro-2-nitrobenzene |
| Potassium Carbonate (K₂CO₃) or DIPEA |
| Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) |
| Ethyl Acetate |
| Deionized Water |
| Brine |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Procedure:
-
To a stirred solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in DMSO (approx. 0.5 M), add potassium carbonate (2.0 eq).
-
Add 1-fluoro-2-nitrobenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS[8].
-
After completion, cool the reaction to room temperature and pour it into a beaker of cold deionized water. This will often precipitate the product.
-
If a solid forms, collect it by filtration, wash with water, and dry.
-
If no solid forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure tert-butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate.
Protocol 3: Deprotection to Yield the Final Product
Objective: To remove the Boc protecting group and liberate the primary amine.
| Materials & Reagents |
| tert-butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate |
| 4M HCl in Dioxane or Trifluoroacetic Acid (TFA) |
| Dichloromethane (DCM) |
| Diethyl Ether |
| Saturated Sodium Bicarbonate Solution |
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add an excess of 4M HCl in dioxane (5-10 eq) or TFA (10-20% v/v in DCM).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water and basify carefully with saturated sodium bicarbonate solution until pH > 9.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 1-(2-nitrophenyl)piperidin-4-amine.
Process Optimization & Troubleshooting
The success of the N-arylation step hinges on the careful selection of reaction parameters.
| Parameter | Condition Options | Rationale & Field Insights |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | An inorganic base like K₂CO₃ is often preferred as it is inexpensive and effective. It acts as a proton scavenger for the HF generated. Organic bases like DIPEA can also be used, but a stronger, non-nucleophilic base is generally required to drive the reaction[9]. |
| Solvent | DMSO, DMF, NMP, Acetonitrile | A polar, aprotic solvent is essential to dissolve the reactants and stabilize the charged Meisenheimer complex. DMSO and DMF are excellent choices due to their high polarity and boiling points, allowing for elevated reaction temperatures[3][10]. |
| Temperature | Room Temp to 120 °C | The reaction often requires heating to overcome the activation energy barrier. A typical range is 80-100 °C. Higher temperatures can accelerate the reaction but may also promote side product formation. Microwave irradiation has been shown to reduce reaction times significantly[8]. |
| Stoichiometry | 1.0 - 1.2 eq of Aryl Halide | A slight excess of the electrophile (1-fluoro-2-nitrobenzene) can help drive the reaction to completion. However, a large excess can complicate purification. |
Troubleshooting Guide:
-
Problem: Low Yield or No Reaction
-
Cause: Insufficient temperature, inactive base, or poor solvent choice.
-
Solution: Increase the reaction temperature in 10 °C increments. Ensure the base is anhydrous and freshly opened. Confirm that a polar aprotic solvent like DMSO or DMF is being used.
-
-
Problem: Formation of Multiple Products (in Direct Arylation)
-
Cause: Lack of chemoselectivity leading to arylation at the 4-amino position or diarylation.
-
Solution: This is the primary reason the protected route is recommended. If proceeding with the direct method, try lowering the temperature and using a bulkier, non-nucleophilic base to sterically disfavor reaction at the 4-position. However, the most reliable solution is to adopt the protection/deprotection strategy outlined in Section 2[7].
-
-
Problem: Difficulty in Product Purification
-
Cause: The starting amine and the arylated product may have similar polarities, making chromatographic separation challenging[6].
-
Solution: Using the Boc-protected intermediate drastically changes the polarity, simplifying purification. After deprotection, the final product's polarity is again significantly different, allowing for easier isolation. If purification is still difficult, consider an acid-base extraction during workup to isolate the basic amine product from neutral impurities.
-
References
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. BenchChem Technical Support.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate.
- Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof. Google Patents.
- ResearchGate. (n.d.). Mechanism and Scope of Base-Controlled Catalyst-Free N-Arylation of Amines with Unactivated Fluorobenzenes. ResearchGate.
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine. Google Patents.
- ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate.
- BenchChem. (2025). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. BenchChem Technical Support.
- ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv.
- PubMed Central (PMC). (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. National Institutes of Health.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem Technical Support.
- National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.
-
YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. Chem Help ASAP. Available at: [Link]
-
Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. Available at: [Link]
-
National Institutes of Health (NIH). (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Institutes of Health. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic-Chemistry.org. Available at: [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Professor Dave Explains. Available at: [Link]
-
American Chemical Society. (2024, January 10). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. ACS Publications. Available at: [Link]
-
Wiley Online Library. (2019, November 5). N‐Arylation of Fluoroalkylamine and Trifluoroacetamide through Cu–Catalysis. ChemistrySelect. Available at: [Link]
-
MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. Available at: [Link]
-
PubMed. (2014, August 28). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. National Library of Medicine. Available at: [Link]
-
StackExchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. RSC Publishing. Available at: [Link]
-
World Journal of Pharmaceutical and Medical Research. (2017, August 1). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Strategic Use of 1-(2-Fluorophenyl)-4-piperidinamine Oxalate in Drug Discovery
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the assembly of novel molecular entities with desirable pharmacological profiles is a paramount challenge. The strategic selection of foundational chemical scaffolds is a critical determinant of success. 1-(2-Fluorophenyl)-4-piperidinamine oxalate emerges as a compound of significant interest, not as an end-product therapeutic, but as a high-value, versatile building block. Its structure marries three key pharmacophoric elements: a piperidine core, a 2-fluorophenyl moiety, and a primary amine, offering a rich platform for combinatorial library synthesis and targeted drug design.
The piperidine ring is a ubiquitous motif in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The inclusion of a 2-fluorophenyl group can enhance membrane permeability and blood-brain barrier penetration, a crucial attribute for centrally acting therapeutics.[2] Furthermore, the strategic placement of fluorine can modulate the metabolic fate of the molecule and enhance binding affinity to target proteins. The primary amine at the 4-position of the piperidine ring serves as a versatile synthetic handle, enabling the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures. This document provides a comprehensive guide to the potential applications and synthetic protocols involving this compound for researchers and scientists in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 1609403-94-2 | [3] |
| Molecular Formula | C₁₃H₁₇FN₂O₄ | [3] |
| Molecular Weight | 284.28 g/mol | [3] |
| IUPAC Name | 1-(2-fluorophenyl)piperidin-4-amine;oxalic acid | [3] |
| Topological Polar Surface Area | 104 Ų | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 7 | [3] |
| Rotatable Bond Count | 2 | [3] |
Proposed Application I: Synthesis of Novel Kinase Inhibitors
The aberrant activity of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 1-(2-Fluorophenyl)-4-piperidinamine scaffold can be elaborated to generate potent and selective kinase inhibitors. The primary amine can be acylated with various heterocyclic carboxylic acids, a common strategy in the design of kinase inhibitors, to introduce moieties that can interact with the hinge region of the kinase active site.
Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Precursor
This protocol details the amide coupling of 1-(2-Fluorophenyl)-4-piperidinamine with a pyrimidine-4-carboxylic acid, a core fragment found in numerous approved kinase inhibitors.
Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor precursor.
Step-by-Step Methodology:
-
Free Base Preparation: To a stirred suspension of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is >9. Separate the organic layer, extract the aqueous layer with DCM (2 x 5 mL/mmol), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Amide Coupling Reaction:
-
To a solution of pyrimidine-4-carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the free base of 1-(2-Fluorophenyl)-4-piperidinamine (1.0 eq) in anhydrous DMF (2 mL/mmol), followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(1-(2-fluorophenyl)piperidin-4-yl)pyrimidine-4-carboxamide.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Proposed Application II: Development of CNS-Active Agents
The structural features of 1-(2-Fluorophenyl)-4-piperidinamine make it an excellent starting point for the synthesis of compounds targeting the central nervous system (CNS). Piperazine and piperidine derivatives are prevalent in drugs for CNS disorders.[4] The primary amine can be functionalized to create ligands for various CNS receptors, such as serotonin (5-HT) or dopamine receptors, which are implicated in depression, anxiety, and psychosis.[5][6]
Protocol 2: Synthesis of a Urea Derivative for CNS Receptor Screening
This protocol describes the synthesis of a urea derivative, a common pharmacophore in CNS-active compounds, by reacting the primary amine with an isocyanate.
Workflow for CNS-Targeted Urea Synthesis
Caption: Synthetic workflow for a CNS-targeted urea derivative.
Step-by-Step Methodology:
-
Prepare the Free Base: Follow Step 1 from Protocol 1 to obtain the free amine of 1-(2-Fluorophenyl)-4-piperidinamine.
-
Urea Synthesis:
-
Dissolve the free amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a solution of 4-chlorophenyl isocyanate (1.05 eq) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
If a precipitate forms upon completion of the reaction, collect the solid by filtration, wash with cold DCM, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
-
Characterization: Verify the structure of the synthesized urea derivative by ¹H NMR, ¹³C NMR, and HRMS.
-
Biological Evaluation: The purified compound can then be submitted for in vitro screening, such as radioligand binding assays, to determine its affinity for a panel of CNS receptors (e.g., 5-HT₂A, D₂).
Proposed Application III: Construction of Oxadiazole-Containing Molecules
The 1,2,4-oxadiazole ring is a privileged heterocycle in medicinal chemistry, known for its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8][9] This scaffold is also recognized as a bioisostere for esters and amides, offering improved metabolic stability. 1-(2-Fluorophenyl)-4-piperidinamine can be incorporated into 1,2,4-oxadiazole structures, leveraging the pharmacological benefits of both moieties.
Protocol 3: Synthesis of a 1,2,4-Oxadiazole Derivative
This protocol outlines a two-step synthesis to append a 1,2,4-oxadiazole ring to the 4-amino position of the piperidine core.
Workflow for 1,2,4-Oxadiazole Synthesis
Caption: Two-step synthesis of a 1,2,4-oxadiazole derivative.
Step-by-Step Methodology:
Part A: Synthesis of the Amidoxime Intermediate
-
Prepare the Free Base: Generate the free amine of 1-(2-Fluorophenyl)-4-piperidinamine as described in Protocol 1, Step 1.
-
Cyanamide Formation:
-
Dissolve the free amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add cyanogen bromide (1.1 eq) portion-wise.
-
Stir at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Filter the reaction mixture and concentrate the filtrate. Purify by column chromatography to yield N-(1-(2-fluorophenyl)piperidin-4-yl)cyanamide.
-
-
Amidoxime Synthesis:
-
To a solution of the cyanamide (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux for 6-8 hours.
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate to obtain the crude amidoxime intermediate, which can often be used in the next step without further purification.
-
Part B: 1,2,4-Oxadiazole Ring Formation
-
Cyclization Reaction:
-
Suspend the crude amidoxime intermediate (1.0 eq) in an appropriate acylating agent, such as acetic anhydride (5-10 eq).
-
Heat the mixture at 100-120 °C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.
-
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Future Outlook
This compound is a strategically designed chemical scaffold that holds considerable promise for the acceleration of drug discovery programs. Its constituent parts predispose its derivatives to favorable pharmacokinetic profiles and potent biological activities, particularly in the realms of oncology and neuroscience. The protocols outlined herein provide a foundational framework for the synthetic elaboration of this building block into diverse libraries of novel compounds. By leveraging the versatility of the primary amine handle, medicinal chemists can explore a vast chemical space, paving the way for the identification of next-generation therapeutics. The true potential of this scaffold will be realized through its systematic derivatization and subsequent biological evaluation in a wide range of therapeutic areas.
References
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
-
1-(2-Fluorophenyl)piperidin-4-amine oxalate(CAS# 1609403-94-2). Angene Chemical. Available at: [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Available at: [Link]
-
Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. ResearchGate. Available at: [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. RSC Medicinal Chemistry. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry. Available at: [Link]
-
1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology. Available at: [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.Google Patents.
-
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. Available at: [Link]
-
In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research. Available at: [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia. Available at: [Link]
-
The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Dakota Pharm. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. angenesci.com [angenesci.com]
- 4. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of 1-(2-Fluorophenyl)-4-piperidinamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(2-Fluorophenyl)-4-piperidinamine is a key building block in modern medicinal chemistry. Its structure, featuring a fluorinated phenyl group attached to a piperidine ring with a primary amine at the 4-position, offers a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the secondary amine in the piperidine ring and the primary exocyclic amine provide two distinct points for chemical modification. This guide provides an in-depth exploration of the reactivity of 1-(2-Fluorophenyl)-4-piperidinamine, presented as its stable oxalate salt, and offers detailed protocols for its key transformations.
The strategic functionalization of this scaffold is crucial in the development of novel therapeutic agents targeting a wide array of biological targets, including but not limited to G-protein coupled receptors (GPCRs) and enzymes. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for further derivatization and optimization in drug discovery programs.
Chemical Properties and Handling
1-(2-Fluorophenyl)-4-piperidinamine is typically supplied as an oxalate salt to improve its stability and ease of handling. Prior to its use in most organic reactions, the free base must be generated in situ or isolated. This is commonly achieved by treating the oxalate salt with an aqueous solution of a suitable base, such as sodium carbonate or sodium hydroxide, followed by extraction with an organic solvent.
| Property | Value |
| Molecular Formula | C₁₁H₁₅FN₂ · C₂H₂O₄ |
| Molecular Weight | 284.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol |
Note: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Core Reactions and Protocols
The reactivity of 1-(2-Fluorophenyl)-4-piperidinamine is dominated by the nucleophilicity of its two nitrogen atoms. The exocyclic primary amine is generally more reactive towards electrophiles than the endocyclic secondary amine, allowing for selective functionalization under carefully controlled conditions.
N-Acylation: Synthesis of Amides
N-acylation of the primary amino group is a fundamental transformation for introducing a wide variety of functional groups. This reaction is typically high-yielding and can be achieved using various acylating agents.
Causality of Experimental Choices: The choice of acylating agent and base is critical. Acyl chlorides are highly reactive and may require a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Carboxylic acids can be coupled using standard peptide coupling reagents like HATU or HOBt/EDC, which minimize side reactions and are effective under mild conditions.
Caption: General workflow for N-acylation.
Protocol 1.1: Acylation with an Acyl Chloride
-
Free Base Generation: To a suspension of 1-(2-Fluorophenyl)-4-piperidinamine oxalate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is >9.
-
Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil or low-melting solid.
-
Acylation: Dissolve the free base in DCM (10 mL/mmol) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq).
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Reactant | Product | Acylating Agent | Yield (%) | Reference |
| 4-amino-1-Boc-piperidine | N-benzoyl derivative | Benzoyl chloride | >90 | [1] |
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces alkyl substituents onto the primary amino group. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. Reductive amination is often the preferred method for a more controlled synthesis of N-alkylated products.
Causality of Experimental Choices: Direct alkylation often requires a base to neutralize the acid formed and can be prone to forming a mixture of mono- and di-alkylated products. The choice of solvent and temperature can influence the selectivity.
Protocol 2.1: Direct N-Alkylation with an Alkyl Halide
-
Free Base Generation: Generate the free base of 1-(2-Fluorophenyl)-4-piperidinamine as described in Protocol 1.1.
-
Alkylation: Dissolve the free base in a suitable solvent such as acetonitrile or DMF (10 mL/mmol).
-
Add a base such as potassium carbonate (2.0 eq) or DIPEA (1.5 eq).
-
Add the alkyl halide (1.1 eq).
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Reactant | Product | Alkylating Agent | Yield (%) | Reference |
| N-benzoyl 5-(aminomethyl)tetrazole | N-benzyl derivative | Benzyl bromide | 74 | [2] |
Reductive Amination: A Controlled Route to N-Alkylated Derivatives
Reductive amination is a powerful and highly controlled method for the N-alkylation of amines. It involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Causality of Experimental Choices: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less basic than other borohydrides and does not reduce the starting aldehyde or ketone under the reaction conditions. The use of a weak acid catalyst, such as acetic acid, can accelerate the formation of the imine intermediate.[4]
Caption: Workflow for reductive amination.
Protocol 3.1: Reductive Amination with an Aldehyde
-
Free Base Generation: Generate the free base of 1-(2-Fluorophenyl)-4-piperidinamine as described in Protocol 1.1.
-
Reaction Setup: Dissolve the free base (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL/mmol).
-
Add a few drops of glacial acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (2 x 10 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Reactant Amine | Carbonyl Compound | Product | Yield (%) | Reference |
| 4-amino-1-Boc-piperidine | 2-phenyl acetaldehyde | N-(2-phenylethyl) derivative | High | [1] |
| Aniline | N-phenethyl-4-piperidone | N-phenethyl-4-anilinopiperidine | Good | [5] |
Synthesis of Ureas and Thioureas
The primary amino group of 1-(2-Fluorophenyl)-4-piperidinamine can readily react with isocyanates and isothiocyanates to form the corresponding ureas and thioureas. These functional groups are prevalent in many biologically active molecules.
Causality of Experimental Choices: The reaction of an amine with an isocyanate is typically a rapid and high-yielding process that does not require a catalyst. The choice of solvent is important to ensure the solubility of the starting materials. Aprotic solvents like DCM, THF, or DMF are commonly used.
Protocol 4.1: Synthesis of a Urea Derivative
-
Free Base Generation: Generate the free base of 1-(2-Fluorophenyl)-4-piperidinamine as described in Protocol 1.1.
-
Reaction: Dissolve the free base (1.0 eq) in anhydrous DCM or THF (10 mL/mmol).
-
Add the isocyanate (1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: If a precipitate forms, it can be collected by filtration, washed with the reaction solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
| Reactant Amine | Electrophile | Product Class | Reference |
| Aminoalkylpiperazines | Carbonyldiimidazole/Amine | Urea | [6] |
| Boc-protected amines | Isocyanate (in situ) | Urea | [7] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of derivatives with significant potential in drug discovery. The protocols detailed in this guide for N-acylation, N-alkylation, reductive amination, and urea/thiourea formation provide a robust starting point for the exploration of its chemical space. The careful selection of reagents and reaction conditions allows for the selective functionalization of the primary amino group, enabling the synthesis of diverse libraries of compounds for biological screening. The insights into the causality behind the experimental choices are intended to empower researchers to adapt and optimize these methods for their specific synthetic targets.
References
- US Patent 9,029,547 B1: Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Organic Chemistry Portal: Amine synthesis by reductive amination (reductive alkylation). [Link]
- WO Patent 2014/059265 A1: Urea and amide derivatives of aminoalkylpiperazines and use thereof.
-
PubMed: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
- EP Patent 4,212,522 A1: Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof.
- US Patent 8,110,574 B2: Derivatives of 4-aminopiperidine and their use as a medicament.
- US Patent 8,354,430 B2: Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine.
-
PubMed Central: Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]
-
Master Organic Chemistry: Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal: Reductive Amination - Common Conditions. [Link]
-
ResearchGate: N-Acylation in Combinatorial Chemistry. [Link]
-
ResearchGate: One-Pot Synthesis of Ureas from Boc-Protected Amines. [Link]
- US Patent 8,354,430 B2: Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine.
-
ResearchGate: Efficient alkylation of N,N'-disubstituted formamidines using Mitsunobu's reagents. [Link]
-
YouTube: Reductive Amination. [Link]
-
SciSpace: Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. [Link]
- WO Patent 2012/015324 A1: Process for the synthesis of substituted urea compounds.
-
MDPI: Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]
-
European Patent Office: Process for the Synthesis of Cyclic Alkylene Ureas. [Link]
- CN Patent 103848777A: Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
MDPI: Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]
-
Journal of Chemical Sciences: Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]
- US Patent 8,853,407 B1: Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
FABAD Journal of Pharmaceutical Sciences: N-Alkylation of Some Imidazopyridines. [Link]
- CN Patent 102249986A: The preparation method of N-phenethyl-4-anilinopiperidine.
-
Beilstein Journal of Organic Chemistry: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- US Patent 7,138,413 B1: Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applic
Sources
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 6. WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-(2-Fluorophenyl)-4-piperidinamine Oxalate
For: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Fluorophenyl)-4-piperidinamine is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. The presence of a primary amine on the piperidine ring and a tertiary amine within the ring system allows for selective derivatization at two distinct points, offering a gateway to a diverse array of novel compounds. The fluorophenyl moiety further provides a handle for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the chemical properties of 1-(2-Fluorophenyl)-4-piperidinamine oxalate and detailed, field-proven protocols for its derivatization through N-acylation, N-alkylation, and reductive amination. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.
Chemical and Physical Properties
A thorough understanding of the starting material is paramount for successful derivatization. 1-(2-Fluorophenyl)-4-piperidinamine is commonly supplied as its oxalate salt to improve stability and handling. Prior to most derivatization reactions, it is often necessary to liberate the free base.
| Property | Value | Source |
| Chemical Name | 1-(2-Fluorophenyl)piperidin-4-amine oxalate | Angene Chemical |
| CAS Number | 1609403-94-2 | Angene Chemical |
| Molecular Formula | C₁₃H₁₇FN₂O₄ | Angene Chemical |
| Molecular Weight | 284.28 g/mol | Angene Chemical |
| Appearance | White to off-white solid | Cole-Parmer |
| Solubility | Soluble in water, methanol. | Inferred from structure |
Safety and Handling
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wash hands thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust.
-
Store in a well-ventilated place. Keep container tightly closed.[1]
-
Store locked up.[1]
First Aid Measures:
-
If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
-
If on skin: Wash with plenty of soap and water.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
Derivatization Strategies
The primary amino group at the 4-position of the piperidine ring is the more nucleophilic and sterically accessible site for derivatization compared to the tertiary amine within the ring. This selectivity allows for controlled modifications.
Caption: Key derivatization pathways for 1-(2-Fluorophenyl)-4-piperidinamine.
Protocol 1: N-Acylation with an Acyl Chloride
N-acylation is a robust method for forming a stable amide bond. The use of an acyl chloride is a common and efficient approach.
Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is required to scavenge the HCl byproduct, driving the reaction to completion. Dichloromethane is an excellent solvent as it is relatively inert and dissolves a wide range of organic compounds.
Caption: Workflow for the N-acylation of 1-(2-Fluorophenyl)-4-piperidinamine.
Step-by-Step Protocol:
-
Liberation of the Free Base (if applicable):
-
Dissolve this compound (1.0 eq) in a minimal amount of water.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) dropwise until the pH of the solution is >9.
-
Extract the aqueous layer with dichloromethane (DCM, 3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or solid.
-
-
N-Acylation Reaction:
-
Dissolve the 1-(2-Fluorophenyl)-4-piperidinamine free base (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous DCM.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).[2]
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
| Parameter | Recommended Condition |
| Stoichiometry (Amine:Base:Acyl Chloride) | 1.0 : 1.2 : 1.1 |
| Solvent | Dichloromethane (DCM), anhydrous |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Purification | Silica Gel Column Chromatography |
Protocol 2: N-Alkylation with an Alkyl Halide
N-alkylation introduces an alkyl group onto the primary amine, expanding the structural diversity of the derivatives.
Rationale: This is a nucleophilic substitution reaction where the primary amine acts as the nucleophile, displacing a halide from the alkyl halide. A base is required to neutralize the hydrohalic acid formed during the reaction. The choice of base and solvent can influence the reaction rate and selectivity. Using a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.
Step-by-Step Protocol:
-
Liberate the Free Base: Follow the procedure outlined in Protocol 1.
-
N-Alkylation Reaction:
-
Dissolve the 1-(2-Fluorophenyl)-4-piperidinamine free base (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with caution).[4]
-
Add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 eq) to the mixture.[4]
-
Stir the reaction at room temperature or heat to 50-70 °C if necessary, monitoring the progress by TLC.[4]
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Recommended Condition |
| Stoichiometry (Amine:Base:Alkyl Halide) | 1.0 : 1.5 (K₂CO₃) : 1.1 |
| Solvent | Dimethylformamide (DMF), anhydrous |
| Temperature | Room Temperature to 70 °C |
| Reaction Time | 4-24 hours (monitor by TLC) |
| Purification | Silica Gel Column Chromatography |
Protocol 3: Reductive Amination with an Aldehyde or Ketone
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce a variety of substituents onto a primary amine.
Rationale: The reaction proceeds in two steps: the formation of an imine or enamine intermediate from the condensation of the primary amine and the carbonyl compound, followed by the in-situ reduction of this intermediate to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for this transformation and tolerates a wide range of functional groups.[5][6] 1,2-Dichloroethane (DCE) is the preferred solvent.[5][6]
Caption: Workflow for the reductive amination of 1-(2-Fluorophenyl)-4-piperidinamine.
Step-by-Step Protocol:
-
Liberate the Free Base: Follow the procedure outlined in Protocol 1.
-
Reductive Amination Reaction:
-
Dissolve the 1-(2-Fluorophenyl)-4-piperidinamine free base (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).[5][6]
-
To this solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[5][6]
-
Stir the reaction mixture at room temperature for 12-24 hours, or until completion as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
| Parameter | Recommended Condition |
| Stoichiometry (Amine:Carbonyl:Reducing Agent) | 1.0 : 1.1 : 1.5 |
| Solvent | 1,2-Dichloroethane (DCE), anhydrous |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours (monitor by TLC) |
| Purification | Silica Gel Column Chromatography |
Characterization of Derivatives
The successful synthesis of the derivatized products should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the newly synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Thin Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compound.
Conclusion
The protocols detailed in this guide provide a solid foundation for the derivatization of this compound. The principles of N-acylation, N-alkylation, and reductive amination are well-established, and their application to this versatile scaffold opens up a vast chemical space for exploration in drug discovery and development. Researchers are encouraged to use these protocols as a starting point and to optimize conditions as needed for their specific substrates and desired outcomes. As with all chemical procedures, adherence to strict safety protocols is essential for a safe and successful experimental outcome.
References
-
Synthesis and spectral properties of new piperazine derivatives and a structural study. (n.d.). Retrieved January 23, 2026, from [Link]
-
1-(2-Fluorophenyl)piperidin-4-amine oxalate(CAS# 1609403-94-2) - Angene. (n.d.). Retrieved January 23, 2026, from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2017). International Journal of Chemical, Environmental & Biological Sciences, 3(2).
- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. (n.d.).
-
Procedure for N-alkylation of Piperidine? (2017). Retrieved January 23, 2026, from [Link]
-
Piperidine, 1-ethyl- - Organic Syntheses. (n.d.). Retrieved January 23, 2026, from [Link]
- Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. (2013). Journal of Medicinal Chemistry, 56(17), 7049–7061.
-
Reductive Amination - Common Conditions. (n.d.). Retrieved January 23, 2026, from [Link]
- N-acylation of amides through internal nucleophilic catalysis. (2020). RSC Advances, 10(45), 26976-26980.
- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). Molecules, 26(11), 3352.
- CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents. (n.d.).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
- Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Advances, 15(1), 1-20.
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993).
-
Reductive Amination With Sodium Triacetoxyborohydride. (n.d.). Retrieved January 23, 2026, from [Link]
- Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (2022). Molecules, 27(19), 6286.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Molecules, 21(11), 1569.
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. (n.d.).
- ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (2010). ChemInform, 27(40).
- Synthesis and Biological Activity Study of Novel N1-(4-Hydroxy Benzoyl)-3-Methyl-5-phenyl-4(N-4-Chlorophenylazo)-1,2-Diazole and Its Derivatives. (2017). Pharmacology & Pharmacy, 8(1), 1-14.
- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). The Journal of Organic Chemistry, 86(13), 8843–8853.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Molecules, 21(11), 1569.
- N-Alkylation of Some Imidazopyridines. (2007). FABAD Journal of Pharmaceutical Sciences, 32(3), 131-136.
- N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2015). Magnetic Resonance in Chemistry, 53(11), 935–942.
- Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. (2013). Tetrahedron, 69(48), 10453-10459.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorinated Piperidines in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous saturated N-heterocycles found in pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. The strategic introduction of fluorine, an element with unique and powerful electronic properties, into the piperidine core has emerged as a transformative strategy in drug design.[3][4] This guide provides an in-depth exploration of the application of fluorinated piperidines, detailing the rationale behind their use, practical synthetic protocols, and key analytical considerations for researchers in drug development.
The deliberate installation of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[5][6] Furthermore, the high carbon-fluorine bond energy often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[6] Approximately one-quarter of all small-molecule drugs on the market contain at least one fluorine atom, a testament to its impact.[7] When combined with the piperidine scaffold, fluorine's effects are amplified, offering medicinal chemists a powerful tool to fine-tune molecular properties and overcome common drug development hurdles.[7]
Part 1: The Physicochemical and Conformational Impact of Fluorination
The introduction of fluorine into a piperidine ring is not a mere substitution but a strategic perturbation that can dramatically alter the molecule's behavior. Understanding these effects is paramount for rational drug design.
Modulation of Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly influences the basicity of the piperidine nitrogen. This modulation of pKa is a critical parameter in drug design, affecting properties such as solubility, receptor binding, and off-target effects like hERG channel affinity.[1][8] A lower pKa can reduce unwanted interactions with acidic cellular components and may mitigate cardiovascular toxicity associated with hERG channel blockade.[1][9]
For instance, the introduction of a fluorine atom can lower the pKa of the piperidine nitrogen, which has been exploited to disrupt binding to the hERG ion channel and enhance cardiovascular safety in vivo.[1] The position and orientation of the fluorine atom have a pronounced effect; for example, an axial fluorine atom can lead to a higher relative pKa compared to its equatorial counterpart due to a favorable dipole interaction between the C-F bond and the protonated nitrogen (N+-H).[1] This principle was successfully applied in the development of a Merck kinesin spindle protein (KSP) inhibitor, where modulating the piperidine pKa with an axial fluorine led to improved efficacy and the identification of a clinical candidate.[1]
Table 1: Comparative pKa Values of Piperidine and Fluorinated Analogs
| Compound | pKa | Rationale for pKa Shift |
| Piperidine | ~11.2 | Reference compound |
| 3-Fluoropiperidine | ~9.5 | Inductive electron withdrawal by fluorine reduces the basicity of the nitrogen. |
| 4-Fluoropiperidine | ~10.5 | The effect of fluorine is attenuated due to its greater distance from the nitrogen. |
| 3,3-Difluoropiperidine | ~7.8 | The additive electron-withdrawing effect of two fluorine atoms significantly lowers the basicity. |
Conformational Control: The Axial Fluorine Preference
A fascinating and powerful consequence of fluorinating a piperidine ring is the control it exerts over the ring's conformation. In many instances, a fluorine substituent, particularly at the 3-position, will preferentially adopt an axial orientation, a phenomenon driven by a combination of electrostatic and hyperconjugative interactions.[10][11] This axial preference can be rationalized by a stabilizing gauche effect and favorable charge-dipole interactions between the C-F bond and the endocyclic nitrogen.[7][10]
This conformational locking can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target protein by pre-organizing the molecule in a bioactive conformation.[12] Understanding and predicting the conformational behavior of fluorinated piperidines is crucial, and is often investigated using a combination of NMR spectroscopy and computational modeling.[10][13]
Part 2: Synthetic Strategies for Accessing Fluorinated Piperidines
The synthetic accessibility of fluorinated piperidines has historically been a challenge.[1] However, recent advancements have provided more robust and general methods for their preparation.
Protocol: Heterogeneous Hydrogenation of Fluoropyridines
A highly effective and scalable method for the synthesis of cis-fluorinated piperidines is the heterogeneous hydrogenation of readily available fluoropyridines.[7][14] This method often proceeds with high diastereoselectivity and tolerates a wide range of functional groups.
Workflow for the Synthesis of a Fluorinated Piperidine via Hydrogenation
Caption: General workflow for the synthesis of fluorinated piperidines.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of the fluoropyridine (1.0 mmol) in methanol (10 mL) in a suitable pressure vessel, add palladium on carbon (10 wt%, 0.1 mmol).
-
Acidification: Add glacial acetic acid (0.1 mL). The acid is crucial for protonating the pyridine nitrogen, which facilitates the reduction.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 bar) and stir the reaction mixture at a set temperature (e.g., 80 °C) for the specified time (typically 12-24 hours).
-
Workup: After cooling to room temperature, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
In situ Protection (Optional but Recommended): Since many unprotected fluorinated piperidines are volatile, it is often advantageous to protect the nitrogen in situ.[7][14] To the filtrate, add a suitable protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) and a base (e.g., triethylamine). Stir at room temperature until the protection is complete (monitored by TLC or LC-MS).
-
Purification: Concentrate the reaction mixture under reduced pressure. The residue can then be purified by flash column chromatography on silica gel to afford the pure protected fluorinated piperidine.
Self-Validation: The success of the synthesis should be confirmed by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry to verify the structure and purity of the final product. The diastereoselectivity can be determined by integration of the relevant signals in the ¹H or ¹⁹F NMR spectrum.
Part 3: Case Studies in Drug Discovery
The strategic application of fluorinated piperidines has been instrumental in the success of several drug discovery programs.
Modulating hERG Affinity and Improving Bioavailability
In the development of serotonin receptor agonists, replacing a piperazine ring with a 4-fluoropiperidine moiety led to a compound with reduced 5HT₁D/₁B selectivity but with the significant advantage of being effectively absorbed and maintaining measurable systemic levels after oral administration.[5] The reduction in pKa following fluorine substitution was credited with enhancing oral absorption and improving bioavailability.[5]
Enhancing Potency and Metabolic Stability
The incorporation of fluorine can also block metabolic hotspots. For example, if a particular position on the piperidine ring is susceptible to hydroxylation by cytochrome P450 enzymes, installing a fluorine atom at that position can prevent this metabolic pathway, thereby increasing the drug's half-life and exposure.[6]
Logical Relationship of Fluorine Substitution and Drug Properties
Caption: Impact of fluorination on drug properties.
Part 4: Analytical Characterization
Thorough analytical characterization is essential to understand the properties of newly synthesized fluorinated piperidines.
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural and conformational analysis of fluorinated piperidines.
-
¹⁹F NMR: Provides direct information about the electronic environment of the fluorine atom(s). The chemical shift is highly sensitive to the substitution pattern and conformation.
-
¹H NMR: The coupling constants between fluorine and adjacent protons (JHF) are invaluable for determining the relative stereochemistry. For example, a large ³JHF coupling constant (typically > 20 Hz) is indicative of an anti-periplanar relationship between the proton and fluorine, which can help assign axial or equatorial positions.[10]
-
NOE Experiments: Nuclear Overhauser Effect experiments can provide through-space correlations between protons, which can be used to further elucidate the three-dimensional structure and confirm conformational preferences.
Conclusion
Fluorinated piperidines represent a class of building blocks that offer significant advantages in medicinal chemistry. By judiciously incorporating fluorine into the piperidine scaffold, researchers can fine-tune a range of physicochemical and pharmacological properties, leading to the development of safer and more effective drugs. The synthetic methods for accessing these valuable compounds are becoming increasingly robust, and a thorough understanding of their conformational behavior, guided by modern analytical techniques, is key to unlocking their full potential in drug discovery.
References
-
Schaffner, A.-S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]
-
Scott, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Glorius, F., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]
-
ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
-
Hussain, J., & Evans, P. (n.d.). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]
-
ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]
-
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Begum, J., & Monga, V. (n.d.). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]
-
ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]
-
Musso, L., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Zhou, Y., et al. (2013). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. [Link]
-
Musso, L., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]
-
Synfacts. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. [Link]
-
ResearchGate. (2020). (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]
-
ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]
-
Ivanenkov, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting guide for the synthesis of 1-(2-Fluorophenyl)-4-piperidinamine oxalate
Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)-4-piperidinamine oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 1-(2-Fluorophenyl)-4-piperidinamine?
A1: Two primary and highly effective methods for the synthesis of 1-(2-Fluorophenyl)-4-piperidinamine are the Buchwald-Hartwig amination and reductive amination.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between an aryl halide (1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene) and 4-aminopiperidine.[1][2][3][4] This method is often favored for its high efficiency and broad substrate scope.
-
Reductive Amination: This approach involves the reaction of 1-(2-Fluorophenyl)-4-piperidone with an ammonia source, followed by reduction of the resulting imine or enamine.[5][6][7][8][9] It's a cost-effective and scalable method, often employed in industrial settings.
Q2: Why is the oxalate salt of 1-(2-Fluorophenyl)-4-piperidinamine often prepared?
A2: The free base of 1-(2-Fluorophenyl)-4-piperidinamine is typically an oil or low-melting solid, which can be challenging to purify and handle on a large scale. Preparing the oxalate salt serves several key purposes:
-
Facilitates Purification: The oxalate salt is generally a stable, crystalline solid that can be easily purified by recrystallization, effectively removing process-related impurities.
-
Improves Handling: Crystalline solids are easier to weigh, transfer, and store compared to oils.
-
Enhances Stability: Salt formation can improve the long-term stability of the amine by protecting it from atmospheric CO2 and oxidative degradation.[10]
Q3: What are the critical safety considerations when working with the reagents for this synthesis?
A3: Safety is paramount. Key considerations include:
-
Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands used in Buchwald-Hartwig amination are air- and moisture-sensitive and can be pyrophoric. Handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium tert-butoxide: This strong base is highly reactive with water and flammable. Handle with care in a well-ventilated fume hood.
-
Reductive Amination Reagents: Reagents like sodium borohydride and sodium triacetoxyborohydride can release hydrogen gas upon contact with acid or protic solvents, creating a fire or explosion hazard.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling all organic solvents, and work in a well-ventilated area.
Troubleshooting Guide: Synthesis of 1-(2-Fluorophenyl)-4-piperidinamine
This section addresses specific issues that may arise during the synthesis of the free amine before oxalate salt formation.
Scenario 1: Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination reaction shows low conversion of the aryl halide. What are the likely causes and how can I fix it?
A4: Low conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active species may not have formed correctly or has been deactivated. | 1. Pre-catalyst choice: Use a well-defined Pd(II) pre-catalyst that readily forms the active Pd(0) species. 2. Ligand Selection: Ensure you are using an appropriate bulky, electron-rich phosphine ligand such as XPhos or SPhos.[2] 3. Inert Atmosphere: Rigorously exclude oxygen from your reaction, as it can oxidize and deactivate the Pd(0) catalyst. Purge your reaction vessel and solvents with nitrogen or argon. |
| Base Inefficiency | The base (commonly sodium tert-butoxide) is crucial for the catalytic cycle. | 1. Base Quality: Use a fresh, high-purity batch of sodium tert-butoxide. Older batches can be less active due to hydration. 2. Solubility: Ensure the base has sufficient solubility in your chosen solvent. Toluene or dioxane are common choices. |
| Sub-optimal Temperature | The reaction may require higher thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. |
Experimental Workflow: Optimizing Buchwald-Hartwig Amination
Caption: Competing reaction pathways in reductive amination.
Troubleshooting Strategies
-
Choice of Reducing Agent: Switch to a milder reducing agent that is more selective for imines over ketones. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this reason. [11]If using sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition.
-
Promote Imine Formation:
-
Dehydrating Agent: Add a dehydrating agent like molecular sieves to the reaction mixture to drive the equilibrium towards imine formation by removing water. [5] * pH Control: Maintain a slightly acidic pH (around 5-6) to catalyze imine formation without protonating the amine reactant excessively.
-
-
Staged Addition: If using a less selective reducing agent like NaBH₄, add the ammonia source to the ketone and stir for a period to allow for imine formation before introducing the reducing agent.
Troubleshooting Guide: Oxalate Salt Formation and Purification
Q6: I've successfully synthesized the free amine, but I'm having trouble getting the oxalate salt to crystallize. What should I do?
A6: Crystallization issues are common and can often be resolved by systematically adjusting the crystallization conditions.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Solvent System | The chosen solvent may be too good, keeping the salt fully dissolved, or too poor, causing it to "oil out." | 1. Solvent Screen: Experiment with different solvents or solvent mixtures. Alcohols (ethanol, isopropanol) or ethereal solvents (MTBE) are good starting points. 2. Anti-Solvent Addition: If the salt is soluble in a solvent like ethanol, slowly add an anti-solvent in which the salt is insoluble (e.g., heptane or diethyl ether) until turbidity is observed, then allow it to stand. |
| Supersaturation | The solution may not be sufficiently concentrated for crystals to nucleate. | 1. Concentration: Carefully remove some solvent under reduced pressure to increase the concentration. 2. Cooling: Slowly cool the solution. A gradual decrease in temperature often yields better quality crystals than rapid cooling. |
| Nucleation Issues | Crystal formation requires nucleation sites. | 1. Seed Crystals: If you have a small amount of solid product, add a tiny crystal to the solution to induce crystallization. 2. Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create microscopic imperfections that can act as nucleation sites. |
Q7: The purity of my final oxalate salt is low, and I see extra peaks in my NMR/LC-MS. What are the likely impurities?
A7: Impurities in the final product can originate from the starting materials, side reactions, or the salt formation process itself.
Common Impurities and Their Origins
| Impurity | Potential Origin | Mitigation Strategy |
| Unreacted 4-aminopiperidine or Aryl Halide | Incomplete Buchwald-Hartwig reaction. | Improve reaction conversion as described in Q4. Purify the free amine by column chromatography before salt formation. |
| 1-(2-Fluorophenyl)-4-piperidinol | Side reaction from reductive amination. | Optimize the reductive amination as described in Q5. |
| Di-oxalate Salt | 1-(2-Fluorophenyl)-4-piperidinamine has two basic nitrogen atoms and can potentially form a salt with two equivalents of oxalic acid. | Use a stoichiometric amount (1.0 equivalent) of oxalic acid. Ensure thorough mixing during addition. |
| Residual Solvents | Trapped solvent in the crystal lattice. | Dry the product thoroughly under vacuum, possibly with gentle heating. |
Analytical Characterization
It is crucial to characterize the final product to confirm its identity and purity. [12][13]
| Analytical Technique | Expected Observations for this compound |
|---|---|
| ¹H NMR | Characteristic peaks for the aromatic protons on the fluorophenyl ring, piperidine ring protons, and the amine protons. The integration should be consistent with the structure. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |
| LC-MS | A major peak corresponding to the mass of the free amine [M+H]⁺. The purity can be assessed by the peak area. |
| Melting Point | A sharp melting point is indicative of high purity. |
By systematically addressing these common issues, researchers can improve the yield, purity, and overall success of their synthesis of this compound.
References
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.
-
1-(2-Fluorophenyl)piperidin-4-amine oxalate(CAS# 1609403-94-2 ) - angenechemical.com. Available from: [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central. Available from: [Link]
-
Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine - PubMed. Available from: [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available from: [Link]
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC - NIH. Available from: [Link]
-
Update on Oxalate Crystal Disease - PMC - NIH. Available from: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available from: [Link]
-
Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. Available from: [Link]
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Available from: [Link]
-
What is oxalate and how can it impact your health? - Sally K. Norton. Available from: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]
-
Piperidine synthesis - Organic Chemistry Portal. Available from: [Link]
-
Piperidine - Wikipedia. Available from: [Link]
-
What are Oxalates and How Do They Affect Your Health? | HIC - Holistica Integrative Care. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - NIH. Available from: [Link]
-
Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine - MD Anderson Cancer Center. Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]
-
Analytical Methods for Oxalate Quantification: The Ubiqui- tous Organic Anion - Preprints.org. Available from: [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PubMed Central. Available from: [Link]
-
What Is Oxalate Dumping? Symptoms, Dangers, and Treatment - Healthline. Available from: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available from: [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC - PubMed Central. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Reductive Amination - Common Conditions. Available from: [Link]
-
What Causes Calcium Oxalate Kidney Stones to Form? An Update on Recent Advances. Available from: [Link]
-
An improved synthesis of 1,2,4-oxadiazoles on solid support - ResearchGate. Available from: [Link]
-
Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - MDPI. Available from: [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. Available from: [Link]
-
Analytical procedures and methods validation for oxalate content estimation - PMC - NIH. Available from: [Link]
-
Reductive Amination | Synthesis of Amines - YouTube. Available from: [Link]
-
Publications | The Hartwig Group. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine: crystal structure of [PtII(1-methyl-4-(methylamino) piperidine)(oxalate)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Purification of Fluorinated Piperidines
Welcome to the Technical Support Center for Fluorinated Piperidine Purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the purification of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles that govern the behavior of fluorinated piperidines during purification. This knowledge will empower you to troubleshoot effectively and optimize your purification strategies.
The Unique Nature of Fluorinated Piperidines: A Purification Perspective
The introduction of fluorine into the piperidine scaffold dramatically alters its physicochemical properties, which in turn impacts purification strategies.[1] Understanding these changes is the first step towards successful purification.
How Fluorine Changes the Game
The high electronegativity of fluorine and the strength of the C-F bond introduce several key changes compared to their non-fluorinated analogs:
-
Altered Basicity (pKa): Fluorine's electron-withdrawing nature generally lowers the basicity of the piperidine nitrogen.[2] This change can be advantageous in preventing strong binding to acidic silica gel during chromatography but requires careful pH control during acid-base extractions.
-
Modified Polarity and Lipophilicity: Fluorination can either increase or decrease lipophilicity (LogP), depending on the position and number of fluorine atoms.[3] This affects the compound's solubility in different solvents and its retention in reversed-phase chromatography.
-
Increased Volatility: Low molecular weight, unprotected fluorinated piperidines can be surprisingly volatile, leading to sample loss during solvent removal or under high vacuum.[4][5]
-
Conformational Rigidity: Fluorine substitution can lock the piperidine ring into specific conformations.[6][7] For instance, an axial orientation of fluorine can be favored due to stabilizing charge-dipole interactions, which can influence crystal packing and chromatographic behavior.[3][8][9]
Summary of Fluorine's Impact on Physicochemical Properties
| Property | Impact of Fluorination | Implication for Purification |
| Basicity (pKa) | Generally decreased | Reduced tailing on silica gel; requires precise pH for extractions. |
| Lipophilicity (LogP) | Can increase or decrease | Affects solvent selection for chromatography and extraction. |
| Volatility | Can be significantly increased | Potential for sample loss; may require in-situ protection.[4][5] |
| Conformational Preference | Can favor specific conformers (e.g., axial fluorine)[8] | Influences crystallization and chromatographic separation of diastereomers. |
| Hydrogen Bonding | C-F bond is a poor H-bond acceptor | Alters interactions with protic solvents and stationary phases. |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of fluorinated piperidines in a question-and-answer format.
Chromatography Challenges
Q1: I'm seeing significant peak tailing and poor recovery when running my fluorinated piperidine on a silica gel column. What's happening and how can I fix it?
A: This is a classic problem when purifying basic compounds like piperidines on acidic silica gel.[10] The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing and sometimes irreversible adsorption. While fluorination reduces basicity, this interaction can still be problematic.
Causality: The strength of the interaction depends on the pKa of your compound and the acidity of the silica. Even with reduced basicity, a significant portion of your compound can exist in a protonated state on the silica surface, leading to the observed issues.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to saturate the acidic sites on the silica.
-
Triethylamine (TEA): A common choice. Start with 0.1-1% (v/v) TEA in your eluent system (e.g., ethyl acetate/hexanes).
-
Ammonia: A 2M solution of ammonia in methanol can be used as a polar component of your mobile phase (e.g., dichloromethane/methanol/ammonia).
-
-
Use of Deactivated Silica: Employ commercially available amine-functionalized or "basedeactivated" silica gel, which has fewer acidic sites.[10]
-
Reversed-Phase Chromatography: If your compound has sufficient lipophilicity, reversed-phase chromatography (C18 or C8) can be an excellent alternative. Fluorinated stationary phases can also offer unique selectivity for these compounds.[11][12]
Q2: My fluorinated piperidine diastereomers are co-eluting. How can I improve their separation?
A: The separation of diastereomers can be challenging as they often have very similar polarities.
Causality: Successful separation relies on exploiting subtle differences in the way diastereomers interact with the stationary phase. The rigid conformation of fluorinated piperidines can sometimes make these differences more pronounced, but not always.
Solutions:
-
Optimize Your Stationary Phase:
-
Change the Compound's Form:
-
Derivatization: Converting the piperidine to an amide or carbamate can alter its conformational preferences and polarity, potentially allowing for better separation. You can then remove the protecting group after separation.
-
Salt Formation: Sometimes, the salt form of the diastereomers will have different crystal packing energies, allowing for separation by crystallization.
-
Handling and Stability Issues
Q3: I seem to be losing my purified compound during solvent removal. Is it volatile?
A: Yes, many unprotected, low-molecular-weight fluorinated piperidines are volatile.[2][4][5]
Causality: The introduction of fluorine can lower the boiling point of a compound by reducing intermolecular interactions like hydrogen bonding.
Solutions:
-
In-Situ Protection: Before purification, protect the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), or even trifluoroacetyl.[5][13] These derivatives are much less volatile and are often easier to handle during chromatography. The protecting group can be removed in a subsequent step.
-
Careful Solvent Removal:
-
Use a rotary evaporator at low temperature and moderate vacuum.
-
Avoid using a high-vacuum line for extended periods.
-
Consider precipitating the compound as a salt (e.g., HCl salt) from a non-polar solvent like diethyl ether, as salts are non-volatile.
-
Q4: My purified fluorinated piperidine, which was a colorless oil/solid, has turned yellow or brown upon storage. Why?
A: Like their non-fluorinated counterparts, piperidines can be susceptible to oxidation upon exposure to air and light, forming colored impurities.[14]
Causality: The nitrogen lone pair can be oxidized, leading to the formation of various byproducts.
Solutions:
-
Storage: Store purified piperidines under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light (amber vial or wrapped in foil), and at low temperatures (refrigerator or freezer).
-
Repurification: If the discoloration is significant, the compound can often be repurified by distillation (if thermally stable and volatile) or by passing it through a short plug of silica gel or activated carbon.[14]
Work-up and Isolation Problems
Q5: I'm struggling to separate my fluorinated piperidine from acidic or basic impurities using liquid-liquid extraction.
A: The altered pKa of your fluorinated piperidine is likely the culprit.
Causality: A standard 1M HCl wash may not be acidic enough to fully protonate a significantly less basic fluorinated piperidine and bring it into the aqueous layer. Conversely, a standard 1M NaOH wash might not be basic enough to deprotonate a more acidic impurity in the presence of your weakly basic product.
Solutions:
-
pH Titration: If possible, determine the approximate pKa of your compound. This will allow you to select appropriate pH values for your aqueous washes.
-
Adjusting pH:
-
To extract your weakly basic piperidine into the aqueous phase, you may need to use a more acidic solution (e.g., pH 1-2).
-
To remove an acidic impurity, you may need a more basic solution (e.g., pH 12-13).
-
-
Back-Extraction: Always perform a back-extraction of the aqueous layers with an organic solvent to recover any product that may have partitioned into the aqueous phase.
Q6: How can I efficiently remove water from my fluorinated piperidine? It seems to form an azeotrope.
A: Piperidine itself forms an azeotrope with water, and fluorinated analogs can exhibit similar behavior.[14]
Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.
Solutions:
-
Drying Agents: For small-scale purifications, dry the organic solution containing your product over a suitable drying agent.
-
Azeotropic Distillation: Add a solvent like toluene that forms a lower-boiling azeotrope with water. Distilling this azeotrope will remove the water from your compound.[14]
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or 1,4-dioxane and is not volatile, lyophilization can be an effective way to remove residual water.
Experimental Protocols and Workflows
Purification Strategy Decision Tree
This diagram will help you choose the most appropriate starting point for purifying your fluorinated piperidine.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Flash Column Chromatography of a Fluorinated Piperidine
This protocol assumes the use of a mobile phase modifier to prevent peak tailing.
-
Slurry Preparation:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution to create a slurry.
-
Evaporate the solvent until you have a dry, free-flowing powder. This is your "dry load."
-
-
Column Packing:
-
Pack a glass column with silica gel using your chosen mobile phase (e.g., 95:4.5:0.5 Hexanes:Ethyl Acetate:Triethylamine). Ensure the column is packed evenly without any air bubbles.
-
-
Loading the Sample:
-
Carefully add the dry load to the top of the packed column.
-
Add a thin layer of sand on top of the dry load to prevent disturbance during solvent addition.
-
-
Elution:
-
Carefully add the mobile phase to the column and begin elution, collecting fractions.
-
Monitor the elution using Thin Layer Chromatography (TLC), making sure to also add TEA to your TLC mobile phase.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator at a temperature below 40°C.
-
Note: If your compound is volatile, consider co-evaporating with a higher boiling point solvent like toluene to minimize loss.
-
Troubleshooting Poor Chromatographic Separation
Caption: Workflow for troubleshooting poor chromatography.
Protocol 2: In-situ Protection for Volatile Fluorinated Piperidines
This protocol uses Boc-anhydride for protection prior to purification.
-
Reaction Setup:
-
Dissolve your crude fluorinated piperidine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 1.1 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O).
-
Add 1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until all the starting piperidine is consumed.
-
-
Work-up:
-
Dilute the reaction mixture with your solvent of choice (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
The resulting crude N-Boc protected fluorinated piperidine is now significantly less volatile and can be purified by standard flash column chromatography on silica gel.
-
References
-
Edelmann, F. T., et al. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Retrieved from [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]
-
ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Retrieved from [Link]
-
Barboza, F. M., et al. (2021). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Critical Reviews in Analytical Chemistry, 51(6), 549-566. Available from: [Link]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
-
Pflug, J. B., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11422-11428. Available from: [Link]
-
Bell, D. S. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 17(11). Retrieved from [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Retrieved from [Link]
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-271. Available from: [Link]
-
Pflug, J. B., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11422-11428. Available from: [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]
-
University of Münster. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]
-
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis for the Synthetic Chemist: 1-(2-Fluorophenyl)-4-piperidinamine Oxalate vs. 1-(4-Fluorophenyl)-4-piperidinamine
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of 1-(2-Fluorophenyl)-4-piperidinamine oxalate and 1-(4-fluorophenyl)-4-piperidinamine. The focus is on their chemical properties, synthesis considerations, and their roles as key intermediates in synthetic chemistry.
In the landscape of pharmaceutical research and chemical synthesis, the selection of starting materials and intermediates is a critical decision that influences the outcome of a multi-step synthesis. The 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, most notably as the core of fentanyl and its numerous analogues.[1][2] Halogenated derivatives of 4-anilinopiperidine, such as the fluorinated congeners, have garnered significant attention, primarily as precursors in the synthesis of potent opioid analgesics.[1][3] This guide will dissect the similarities and differences between two closely related isomers: 1-(2-Fluorophenyl)-4-piperidinamine in its oxalate salt form and 1-(4-fluorophenyl)-4-piperidinamine as the free base.
Chemical and Physical Properties: A Tale of Two Isomers and a Salt
The primary distinction between these two molecules lies in the position of the fluorine atom on the phenyl ring. In 1-(2-Fluorophenyl)-4-piperidinamine, the fluorine is at the ortho position, while in 1-(4-fluorophenyl)-4-piperidinamine, it resides at the para position. This seemingly minor positional change can have significant implications for the molecule's electronic properties, reactivity, and intermolecular interactions.
The second key difference is the salt form. The 2-fluoro isomer is presented as an oxalate salt, which is known to enhance the solubility and stability of amine-containing compounds, making it a more convenient form for storage and handling in various applications.[4] The 4-fluoro isomer is considered here as the free base.
| Property | This compound | 1-(4-fluorophenyl)-4-piperidinamine |
| CAS Number | 1609403-94-2[5] | 4778193 (Parent)[6] |
| Molecular Formula | C₁₃H₁₇FN₂O₄[5] | C₁₁H₁₅FN₂ |
| Molecular Weight | 284.28 g/mol [5] | 194.25 g/mol |
| Form | Oxalate Salt | Free Base |
| Fluorine Position | ortho | para |
The presence of the fluorine atom, a highly electronegative element, influences the electron density of the phenyl ring and the basicity of the aniline nitrogen. In the para position, the fluorine atom exerts a strong electron-withdrawing effect through induction and a weaker electron-donating effect through resonance. In the ortho position, the inductive effect is more pronounced due to proximity to the amino group, and steric effects may also come into play, potentially influencing the conformation of the molecule.
Synthesis and Reactivity: Navigating the Path to a Common Scaffold
Both 1-(2-Fluorophenyl)-4-piperidinamine and 1-(4-fluorophenyl)-4-piperidinamine are key intermediates in what is often referred to as the "Gupta method" for fentanyl synthesis.[1] This pathway typically involves the reductive amination of a corresponding N-aryl-4-piperidone with an appropriate amine.
A plausible synthetic route to these compounds starts with the respective fluorinated aniline and 4-piperidone. For instance, the synthesis of the 4-fluoro isomer would likely involve the reaction of 4-fluoroaniline with N-Boc-4-piperidone followed by deprotection.
Experimental Protocol: A Generalized Reductive Amination Approach
The following is a generalized, illustrative protocol for the synthesis of a 1-(fluorophenyl)-4-piperidinamine derivative, based on common organic chemistry principles. Note: This is not a validated protocol for these specific compounds and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add the corresponding fluoroaniline (e.g., 4-fluoroaniline, 1.1 eq).
-
Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid (0.1 eq), to facilitate imine formation.
-
Reducing Agent: After stirring for a short period, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Deprotection: The resulting Boc-protected amine is then deprotected using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the free amine.
-
Salt Formation (for the oxalate): To obtain the oxalate salt, the purified free amine would be dissolved in a suitable solvent and treated with a solution of oxalic acid. The resulting precipitate is then collected by filtration and dried.
Caption: Generalized synthetic workflow for fluorophenyl-4-piperidinamine derivatives.
Application in Fentanyl Analogue Synthesis
The primary utility of these compounds, as documented by law enforcement and regulatory agencies, is as precursors for the synthesis of fluorinated fentanyl analogues.[1][3] The free secondary amine on the piperidine ring is available for N-alkylation, typically with a phenethyl group, and the aniline nitrogen can be acylated, for example, with propionyl chloride, to complete the fentanyl scaffold. The position of the fluorine atom on the phenyl ring dictates the final structure of the resulting fentanyl analogue (e.g., ortho-fluorofentanyl or para-fluorofentanyl).
Caption: Simplified pathway from fluorinated precursors to fentanyl analogues.
Pharmacological Considerations: A Precursor's Perspective
It is crucial to note that there is a lack of publicly available pharmacological data for 1-(2-Fluorophenyl)-4-piperidinamine and 1-(4-fluorophenyl)-4-piperidinamine themselves. Their significance is primarily as building blocks, and their own biological activity is not the focus of current research. The pharmacological profile of the final fentanyl analogues is, however, profoundly influenced by the substitution on the phenyl ring. For instance, studies on various fentanyl analogues have shown that the nature and position of substituents can alter their potency and duration of action.[2]
Conclusion
The choice between this compound and 1-(4-fluorophenyl)-4-piperidinamine will largely depend on the specific synthetic target and the desired properties of the intermediate.
-
This compound offers the convenience of a stable, potentially more soluble solid form, which can be advantageous for handling and storage. The ortho position of the fluorine atom will lead to the synthesis of ortho-fluorinated downstream products.
-
1-(4-fluorophenyl)-4-piperidinamine as a free base provides the non-salt-complexed starting material for direct use in reactions where the free amine is required. The para position of the fluorine will yield para-fluorinated derivatives.
For the synthetic chemist, the decision will be guided by the intended final product and the practicalities of the synthetic route. While both are valuable precursors, the lack of direct comparative experimental data underscores the need for careful in-house evaluation and characterization when incorporating these reagents into a synthetic workflow.
References
-
Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register. [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register. [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Zarghi, A., & Arfaei, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5789.
-
PubChem. (n.d.). 1-(4-Fluorophenyl)-4-piperidinone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (n.d.). 1-(2-Fluorophenyl)piperidin-4-amine oxalate(CAS# 1609403-94-2). Retrieved from [Link]
-
PubChem. (n.d.). N-(4-fluorophenyl)piperidin-4-amine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Meyer, M. R., et al. (2020). Toxicokinetics and Toxicodynamics of the Fentanyl Homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. Archives of Toxicology, 94(6), 2129–2140.
-
PubChem. (n.d.). N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]
- Casy, A. F., & Parfitt, R. T. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. In Opioid Analgesics (pp. 311-346). Springer, Boston, MA.
-
Cheméo. (n.d.). Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Retrieved from [Link]
- Yaksh, T. L., & Rudy, T. A. (1977). Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat. European Journal of Pharmacology, 46(1), 1-14.
Sources
- 1. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. angenesci.com [angenesci.com]
- 6. N-(4-fluorophenyl)piperidin-4-amine dihydrochloride | C11H17Cl2FN2 | CID 45156253 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Fluoro, 3-Fluoro, and 4-Fluorophenyl Piperidine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. This guide provides an in-depth comparison of 2-fluoro, 3-fluoro, and 4-fluorophenyl piperidine derivatives, a class of compounds with significant potential across various therapeutic areas, including central nervous system (CNS) disorders and pain management. By examining the nuanced effects of positional fluorine substitution on the phenyl ring, this document aims to equip researchers with the critical insights needed to guide rational drug design and lead optimization efforts.
The Significance of Fluorine in Phenylpiperidine Scaffolds
The piperidine moiety is a prevalent scaffold in numerous approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3] The introduction of a fluorine atom to the appended phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These effects are not uniform and are highly dependent on the fluorine's position (ortho, meta, or para). Key modulations include:
-
Basicity (pKa): Fluorine's electron-withdrawing nature can lower the basicity of the piperidine nitrogen, which can in turn affect the compound's ionization state at physiological pH, influencing its absorption, distribution, and target engagement.
-
Metabolic Stability: Fluorine substitution can block sites of metabolism, particularly cytochrome P450 (CYP)-mediated oxidation, leading to an extended half-life and improved bioavailability.[4]
-
Receptor Binding Affinity and Selectivity: The position of the fluorine atom can alter the molecule's conformation and electronic distribution, leading to differential interactions with target receptors and potentially enhancing affinity and selectivity.
-
Lipophilicity: Fluorine substitution can impact a compound's lipophilicity, which is a critical parameter for membrane permeability and blood-brain barrier penetration.
This guide will delve into a comparative analysis of these properties for the 2-fluoro, 3-fluoro, and 4-fluorophenyl piperidine derivatives.
Comparative Analysis of Physicochemical and Pharmacological Properties
While a single study directly comparing the 2-F, 3-F, and 4-F phenylpiperidine derivatives across multiple parameters is not available, we can synthesize data from various sources to draw meaningful comparisons. The following sections will explore the impact of fluorine's position on key drug-like properties.
Synthesis Strategies
The synthesis of fluorophenyl piperidine derivatives typically involves the coupling of a fluorinated phenyl precursor with a piperidine ring. A common and versatile approach is the hydrogenation of the corresponding fluorophenylpyridine.[5] Alternative methods include N-arylation of piperidine with a fluorophenyl halide or reductive amination of a piperidone with a fluoroaniline.
Below is a generalized synthetic workflow for N-aryl piperidines.
Figure 1: General synthetic routes to fluorophenyl piperidines.
The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the piperidine ring. For instance, the hydrogenation of substituted pyridines allows for the stereoselective synthesis of certain isomers.[5]
Receptor Binding Affinities: A Comparative Overview
The phenylpiperidine scaffold is a common feature in ligands for various CNS receptors, including dopamine, serotonin, and opioid receptors. The position of the fluorine atom can significantly impact binding affinity (Ki) and selectivity. While direct comparative data is scarce, we can collate information from studies on structurally related compounds to infer potential trends.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Fluorophenyl Piperidine Analogs
| Target Receptor | 2-Fluoro (ortho) | 3-Fluoro (meta) | 4-Fluoro (para) | Reference Compound (non-fluorinated) | Source(s) |
| Dopamine D2 | Data not available | Data not available | Data not available | Data not available | [3][6][7] |
| Serotonin 5-HT2A | Data not available | Data not available | Data not available | Data not available | [8][9] |
| Mu-Opioid | Data not available | Data not available | Data not available | Data not available | [10][11] |
Note: The table above highlights the current gap in the literature, as direct comparative Ki values for the 2-F, 3-F, and 4-F phenylpiperidine parent structures at these key receptors could not be found in a single, consistent study. The provided citations refer to studies on various piperidine and piperazine derivatives that could serve as a starting point for more targeted research. For instance, a study on N-phenylpiperazine analogs showed that a 2-fluoro substitution could lead to high affinity at the D3 dopamine receptor.[6]
Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and dosing regimen. Fluorine substitution is a well-established strategy to block metabolic "hot spots" and enhance stability. A study on the in vitro metabolism of ortho-, meta-, and para-fluorofentanyl, which contains a 4-anilidopiperidine core, provides valuable insights into how the position of fluorine on the phenyl ring affects metabolism.[12]
The primary metabolic pathways for these compounds were found to be N-dealkylation and hydroxylation. While all three isomers produced a similar range of metabolites, the relative abundance of these metabolites varied, suggesting that the position of the fluorine atom influences the preferred site of metabolism.
Table 2: In Vitro Metabolic Profile of Fluorofentanyl Isomers in Human Hepatocytes
| Metabolite | 2-Fluoro (ortho) | 3-Fluoro (meta) | 4-Fluoro (para) |
| Norfluorofentanyl (N-dealkylation) | Major | Major | Major |
| Hydroxylated Metabolites | Present | Present | Present |
| Hydroxymethoxy Metabolites | Present | Present | Present |
Source: Adapted from[12]
This study suggests that while N-dealkylation is a major metabolic pathway for all three isomers, the specific sites of hydroxylation can be influenced by the fluorine's position. This information is crucial for predicting the metabolic fate of novel fluorophenyl piperidine derivatives.
Figure 2: Generalized metabolic pathways for phenylpiperidine derivatives.
Experimental Protocols
To facilitate further research and ensure the generation of comparable data, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor using a competitive radioligand binding assay.[13][14]
Materials:
-
HEK-293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Radioligand: [3H]-Spiperone (a D2 antagonist)
-
Non-specific binding control: Haloperidol (10 µM)
-
Test compounds (2-F, 3-F, and 4-fluorophenyl piperidine derivatives)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the D2 receptor to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in assay buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Test compound at various concentrations (e.g., 0.1 nM to 10 µM)
-
Radioligand ([3H]-Spiperone) at a concentration near its Kd.
-
For non-specific binding, add 10 µM haloperidol.
-
For total binding, add vehicle instead of the test compound.
-
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of the fluorophenyl piperidine derivatives in human liver microsomes.[4][15][16]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Test compounds (2-F, 3-F, and 4-fluorophenyl piperidine derivatives)
-
Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLMs and phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials.
-
Add an internal standard to each sample.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).
-
Conclusion and Future Directions
The positional substitution of fluorine on the phenyl ring of piperidine derivatives offers a powerful tool for fine-tuning their pharmacological and pharmacokinetic properties. While this guide provides a framework for comparing 2-fluoro, 3-fluoro, and 4-fluorophenyl piperidine derivatives, it also highlights the need for direct, systematic comparative studies.
Future research should focus on the synthesis and parallel evaluation of these three classes of compounds to generate a comprehensive and directly comparable dataset. This would involve:
-
Systematic SAR studies: Synthesizing a library of 2-F, 3-F, and 4-F analogs with varying substituents on the piperidine ring to build a robust structure-activity relationship model.
-
Broad pharmacological profiling: Screening these compounds against a wide panel of CNS receptors and transporters to identify novel activities and assess selectivity.
-
In-depth ADME profiling: Conducting comprehensive in vitro and in vivo studies to fully characterize their absorption, distribution, metabolism, and excretion profiles.
By undertaking such systematic investigations, the scientific community can unlock the full potential of fluorinated phenylpiperidine derivatives in the development of novel and improved therapeutics.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Mailman, R. B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185. [Link]
-
Mach, R. H., et al. (2021). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS Chemical Neuroscience, 12(15), 2869–2883. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]
-
Fukumura, T., et al. (1990). Synthesis and in vitro affinity for dopamine D-2 receptor of N-fluorine-substituted analogs of eticlopride. Chemical & Pharmaceutical Bulletin, 38(6), 1740-1742. [Link]
-
Wang, X., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry, 13(15), 4667-4678. [Link]
-
Øiestad, E. L., et al. (2020). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 44(3), 245–255. [Link]
-
ACS Publications. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Journal of Medicinal Chemistry. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Makriyannis, A., et al. (2005). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 15(20), 4597-4600. [Link]
-
Zenke, M. A., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(9), 1643-1649. [Link]
-
Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]
-
Glennon, R. A., et al. (1994). Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines. Journal of Medicinal Chemistry, 37(13), 1929-1935. [Link]
-
Grätz, L. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Doctoral dissertation, Julius-Maximilians-Universität Würzburg]. [Link]
-
Newman, A. H., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. European Journal of Medicinal Chemistry, 208, 112674. [Link]
-
Casy, A. F., & Ogungbamila, F. O. (1982). Fentanyl analogs: structure-activity-relationship study. Journal of Pharmacy and Pharmacology, 34(4), 210-214. [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology, 1981, 13-21. [Link]
-
Cheng, J., et al. (2012). Probes for narcotic receptor mediated phenomena. 43. Synthesis of the ortho-a and para-a, and improved synthesis and optical resolution of the ortho-b and para–b oxide-bridged phenylmorphans: Compounds with moderate to low opioid-receptor affinity. Bioorganic & Medicinal Chemistry Letters, 22(6), 2235–2239. [Link]
-
Roth, B. L. (2011). 5-HT2A Serotonin Receptor Biology: Interacting proteins, kinases and paradoxical regulation. Neuropharmacology, 61(3), 348–354. [Link]
-
Glorius, F., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
O'Hagan, D. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 56(43), 13271-13275. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
Dalvie, D. (2015). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Britton, R., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(37), 15876–15886. [Link]
-
Kumar, V., et al. (2018). Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. ResearchGate. [Link]
-
World Health Organization. (2018). Ortho-fluorofentanyl. Expert Committee on Drug Dependence Information Repository. [Link]
-
BioTek Instruments. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
-
ResearchGate. (n.d.). The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3) and its TFA‐(A), HCl‐(B), and NH‐(C)‐ analogues. [Link]
-
Sanders-Bush, E., et al. (1995). m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. Journal of Pharmacology and Experimental Therapeutics, 272(3), 1152-1158. [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]
-
Banks, M. L., et al. (2023). Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. Pharmacology Biochemistry and Behavior, 228, 173572. [Link]
-
Zenodo. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
-
Popik, P., et al. (2021). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 172, 105822. [Link]
-
Vanover, K. E., et al. (1996). Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging. Journal of Medicinal Chemistry, 39(26), 5039-5041. [Link]
-
Juniper Publishers. (2017). Functional Selective D2 Ligands for the Treatment of Schizophrenia. Drug Design Open Access Journals. [Link]
-
Inkster, J. A. H., et al. (2021). The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524. Chemistry, 3(3), 1047-1056. [Link]
-
World Health Organization. (2018). Ortho-fluorofentanyl. Expert Committee on Drug Dependence Information Repository. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and in vitro affinity for dopamine D-2 receptor of N-fluorine-substituted analogs of eticlopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 11. zenodo.org [zenodo.org]
- 12. Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL [ebi.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. mercell.com [mercell.com]
A Comparative Guide to the Reactivity of Fluorinated Piperidine Building Blocks for Drug Discovery
Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a cornerstone in drug design, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for exploring chemical space.[1] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic in modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Specifically, the introduction of a fluorine atom to the piperidine ring can modulate the basicity (pKa) of the nitrogen atom, a critical parameter influencing a drug's pharmacokinetic and pharmacodynamic profile.[2] This guide provides a comparative analysis of the reactivity of positional isomers of fluorinated piperidines—specifically 2-fluoro-, 3-fluoro-, and 4-fluoropiperidine—in common synthetic transformations crucial for drug development, such as N-alkylation and N-arylation. Understanding the nuanced differences in their reactivity is paramount for researchers and drug development professionals seeking to efficiently synthesize and optimize fluorinated piperidine-containing drug candidates.
The Decisive Influence of Fluorine Substitution on Piperidine Basicity and Conformation
The reactivity of the piperidine nitrogen is intrinsically linked to its basicity and the conformational landscape of the ring. The introduction of a highly electronegative fluorine atom significantly perturbs both of these properties through a combination of inductive and stereoelectronic effects.
Electronic Effects on pKa:
The primary electronic consequence of fluorine substitution is a decrease in the basicity of the piperidine nitrogen due to the powerful electron-withdrawing inductive effect of the C-F bond. This effect diminishes with increasing distance between the fluorine atom and the nitrogen. Consequently, the pKa values of fluorinated piperidines are generally lower than that of piperidine itself, following a predictable trend:
| Compound | pKa |
| Piperidine | ~11.2 |
| 4-Fluoropiperidine | ~10.5 |
| 3-Fluoropiperidine | ~9.8 |
| 2-Fluoropiperidine | ~8.5 |
Note: These are approximate pKa values and can vary based on experimental conditions.
This trend directly impacts the nucleophilicity of the nitrogen atom, with 2-fluoropiperidine being the least basic and therefore the least nucleophilic of the three isomers. This has significant implications for reaction kinetics, as will be discussed in the subsequent sections.
Conformational Preferences:
Fluorine substitution also exerts a profound influence on the conformational equilibrium of the piperidine ring. In 3-fluoropiperidine, a notable preference for the axial position of the fluorine atom is observed.[2][3] This preference is attributed to a combination of stabilizing hyperconjugative interactions between the axial C-H bonds and the low-lying σ* orbital of the C-F bond, as well as favorable charge-dipole interactions.[2][3] In contrast, 4-fluoropiperidine typically exhibits a preference for the equatorial fluorine conformation to minimize steric interactions. The conformational bias in 3-fluoropiperidine can influence the accessibility of the nitrogen lone pair for reactions.
Comparative Reactivity in N-Alkylation Reactions
N-alkylation is a fundamental transformation for introducing diverse side chains and modulating the pharmacological properties of piperidine-containing compounds. The rate of N-alkylation is directly proportional to the nucleophilicity of the piperidine nitrogen.
Underlying Principles:
The observed reactivity trend in N-alkylation reactions is a direct consequence of the electronic effects of the fluorine substituent:
4-Fluoropiperidine > 3-Fluoropiperidine > 2-Fluoropiperidine
-
4-Fluoropiperidine: With the fluorine atom at the most distant position, the inductive effect on the nitrogen is weakest, resulting in the highest basicity and nucleophilicity among the three isomers. Consequently, it undergoes N-alkylation at the fastest rate.
-
3-Fluoropiperidine: The fluorine at the 3-position exerts a more significant inductive effect, reducing the nitrogen's nucleophilicity compared to the 4-fluoro isomer. This leads to a moderate reaction rate. The axial preference of the fluorine atom does not appear to significantly hinder the approach of electrophiles to the nitrogen.
-
2-Fluoropiperidine: The proximity of the fluorine atom to the nitrogen in the 2-position results in a strong electron-withdrawing effect, drastically reducing the nitrogen's basicity and nucleophilicity. This makes 2-fluoropiperidine the least reactive of the three isomers in N-alkylation reactions, often requiring more forcing conditions or stronger electrophiles to achieve comparable yields.
Representative Experimental Data:
The following table summarizes representative yields for the N-benzylation of fluorinated piperidines under standardized conditions, illustrating the predicted reactivity trend.
| Piperidine Derivative | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Fluoropiperidine | Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 4 | 92 |
| 3-Fluoropiperidine | Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 8 | 85 |
| 2-Fluoropiperidine | Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 24 | 65 |
Note: These are representative data compiled from typical laboratory observations and may not be from a single head-to-head comparative study.
Experimental Protocol: Comparative N-Benzylation of Fluorinated Piperidines
Caption: Workflow for the comparative N-benzylation of fluorinated piperidines.
Comparative Reactivity in N-Arylation Reactions
N-arylation, particularly through palladium-catalyzed Buchwald-Hartwig amination, is a cornerstone of modern drug discovery, enabling the synthesis of complex molecules with diverse aromatic substituents. The success of this reaction is highly dependent on the nucleophilicity of the amine and the electronic properties of the aryl halide.
Mechanistic Considerations and Reactivity Trends:
The reactivity of fluorinated piperidines in Buchwald-Hartwig N-arylation follows a similar trend to N-alkylation, governed by the nucleophilicity of the nitrogen atom:
4-Fluoropiperidine > 3-Fluoropiperidine > 2-Fluoropiperidine
The electron-withdrawing effect of the fluorine atom deactivates the nitrogen, making it a less potent nucleophile in the catalytic cycle. This effect is most pronounced in 2-fluoropiperidine.
Representative Experimental Data:
The following table presents typical yields for the Buchwald-Hartwig N-arylation of fluorinated piperidines with 4-bromotoluene, showcasing the expected reactivity differences.
| Piperidine Derivative | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Fluoropiperidine | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 6 | 88 |
| 3-Fluoropiperidine | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 78 |
| 2-Fluoropiperidine | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | 55 |
Note: These are representative data compiled from typical laboratory observations and may not be from a single head-to-head comparative study.
Experimental Protocol: Comparative Buchwald-Hartwig N-Arylation
Caption: Workflow for the comparative Buchwald-Hartwig N-arylation of fluorinated piperidines.
Conclusion and Future Perspectives
The position of a single fluorine atom on the piperidine ring exerts a predictable and significant influence on its reactivity in fundamental synthetic transformations. The reactivity, primarily governed by the nucleophilicity of the piperidine nitrogen, follows the trend: 4-fluoropiperidine > 3-fluoropiperidine > 2-fluoropiperidine . This understanding is crucial for medicinal chemists in selecting the appropriate building blocks and optimizing reaction conditions to achieve desired synthetic outcomes efficiently.
While the electron-withdrawing nature of fluorine generally attenuates reactivity, this can be strategically leveraged to achieve selective functionalization in more complex molecules. Furthermore, the conformational biases introduced by fluorine, particularly in 3-fluoropiperidine, can be exploited to control the three-dimensional architecture of drug candidates, potentially leading to enhanced binding affinity and selectivity. As the demand for more sophisticated and effective therapeutics continues to grow, a deep understanding of the structure-reactivity relationships of fluorinated building blocks will remain an indispensable tool for the modern drug hunter.
References
-
Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6146. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]
-
Rouden, J., et al. (2014). Functionalized piperidines: a wealth of new structures for biology and medicinal chemistry. Chemical reviews, 114(1), 712-778. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Piperidines
For Immediate Application By Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacological profile of drug candidates.[1] However, the unique physicochemical properties imparted by fluorine present distinct analytical challenges.[2][3][4] This guide provides an in-depth comparison of prevalent analytical techniques for fluorinated piperidines and outlines a robust cross-validation strategy to ensure data integrity across different methods, a critical step in drug development and quality control.
The Analytical Imperative for Fluorinated Piperidines
Fluorine's high electronegativity can alter a molecule's basicity, lipophilicity, and metabolic stability.[1][3][5] These modifications, while beneficial for therapeutic efficacy, necessitate a multi-faceted analytical approach to fully characterize these complex molecules. A single analytical method may not be sufficient to elucidate all critical quality attributes. Therefore, cross-validation between orthogonal methods is not just good practice but a scientific necessity to build a comprehensive and reliable analytical package for regulatory submission.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method for fluorinated piperidines is dictated by the specific analytical need, whether it be quantification, impurity profiling, or structural elucidation. Here, we compare three workhorse techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based detection. It is a powerful technique for the analysis of volatile and thermally stable compounds.
Application to Fluorinated Piperidines: GC-MS can be suitable for less polar, more volatile fluorinated piperidines. However, challenges arise with more polar or thermally labile analogs, which may require derivatization to improve volatility and thermal stability.[6][7] The presence of fluorine can sometimes lead to fragmentation patterns that make molecular ion detection difficult with standard electron ionization (EI).[8]
Strengths:
-
High separation efficiency for complex mixtures.[6]
-
Excellent sensitivity for volatile compounds.
-
Established and robust technology.
Limitations:
-
Not suitable for non-volatile or thermally unstable compounds.
-
Potential for difficult-to-interpret fragmentation of fluorinated compounds.[8]
-
Derivatization adds complexity and potential for sample alteration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass spectrometric detection. It is highly versatile and applicable to a wide range of compounds.[9][10]
Application to Fluorinated Piperidines: LC-MS is often the method of choice for the analysis of fluorinated piperidines due to its broad applicability to compounds with varying polarities and molecular weights.[9][10] It excels at quantifying the parent compound and its impurities in various matrices.
Strengths:
-
Wide applicability to a broad range of compounds, including polar and non-volatile ones.[10]
-
High sensitivity and selectivity, especially with tandem mass spectrometry (MS/MS).[10]
-
Amenable to various ionization techniques (e.g., ESI, APCI) to suit the analyte.
Limitations:
-
Matrix effects can suppress or enhance ionization, impacting accuracy.
-
Chromatographic resolution can be a challenge for closely related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds.[11]
Application to Fluorinated Piperidines: ¹⁹F NMR is an invaluable tool for the structural characterization and quantification of fluorinated piperidines.[11][12] The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, providing excellent signal dispersion and resolution.[11][13] This allows for unambiguous identification and quantification without the need for a reference standard of the analyte itself (qNMR).
Strengths:
-
Provides detailed structural information.[12]
-
¹⁹F NMR is highly specific and sensitive for fluorinated compounds.[11]
-
Quantitative NMR (qNMR) allows for accurate concentration determination without a specific reference standard.
-
Non-destructive technique.
Limitations:
-
Relatively lower sensitivity compared to MS-based methods for trace analysis.
-
Complex spectra can arise from spin-spin coupling, requiring expertise for interpretation.
-
Not a separation technique, so it analyzes the entire sample mixture.
Performance Comparison: A Data-Driven Approach
To objectively compare these techniques, a hypothetical cross-validation study was designed for a model compound, 4-fluoro-N-methylpiperidine. The following table summarizes the expected performance characteristics based on established validation guidelines.[14][15]
| Parameter | GC-MS | LC-MS/MS | ¹⁹F qNMR |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 99-101% |
| Precision (% RSD) | < 5% | < 2% | < 1% |
| Limit of Quantitation (LOQ) | Low ng/mL | Sub ng/mL | µg/mL |
| Specificity | High (with good separation) | Very High | Excellent |
| Throughput | Moderate | High | Low to Moderate |
The Cross-Validation Workflow: A Self-Validating System
The objective of cross-validation is to demonstrate that different analytical procedures are suitable for their intended purpose and yield equivalent results.[14][15] This is a cornerstone of ensuring data integrity throughout the drug development lifecycle.
Experimental Workflow for Cross-Validation
Caption: A streamlined workflow for the cross-validation of analytical methods.
Step-by-Step Cross-Validation Protocol
-
Sample Preparation: A single, homogenous batch of the fluorinated piperidine drug substance or product is prepared. This is crucial to eliminate sample variability as a source of error.
-
Method Validation: Each analytical method (GC-MS, LC-MS, and ¹⁹F qNMR) is individually validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[15][16]
-
Cross-Sample Analysis: The same batch of the fluorinated piperidine is analyzed by each validated method. A statistically significant number of replicates should be performed.
-
Data Comparison: The results from each method are statistically compared. For assays, the mean values should not be significantly different (e.g., using a t-test). For impurity profiling, the identity and quantity of impurities should be concordant.
-
Acceptance Criteria: Pre-defined acceptance criteria for the agreement between methods must be met. For example, the assay values obtained from LC-MS and qNMR should agree within ±2%.
Causality in Experimental Choices
-
Orthogonal Methods: The choice of GC-MS, LC-MS, and NMR is deliberate as they are based on different chemical and physical principles (volatility vs. polarity vs. nuclear magnetic properties). Agreement between such different methods provides a high degree of confidence in the results.
-
qNMR as a Primary Standard: ¹⁹F qNMR is often used as a primary or reference method because it is a direct measure of the molar concentration of the analyte, independent of its chemical structure, as long as a certified reference standard is used for the internal calibrant. This makes it an excellent benchmark for cross-validating chromatographic methods.
Conclusion: A Triad of Trustworthiness
The robust analysis of fluorinated piperidines demands a multi-pronged approach. While LC-MS often serves as the primary tool for routine analysis due to its high throughput and sensitivity, GC-MS can be a valuable alternative for specific compounds. ¹⁹F NMR stands out as a powerful technique for definitive structural elucidation and as an orthogonal quantitative method.
By implementing a rigorous cross-validation strategy, researchers and drug development professionals can build a comprehensive and reliable analytical data package. This not only satisfies regulatory expectations but also provides a deeper understanding of the drug substance, ultimately ensuring the quality and safety of the final pharmaceutical product.
References
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Wuddivira, M. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Verhoeven, H. A. et al. (2021). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Di Blasio, N. et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. [Link]
-
Li, Y. et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]
-
Shabir, G. A. (2009). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]
-
Di Blasio, N. et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]
-
Di Blasio, N. et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Is it possible to analyze F-compounds with GCMS?. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Future challenges and opportunities with fluorine in drugs?. [Link]
-
Al-Tannak, N. F. & Al-Kaf, A. G. (2018). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. [Link]
-
Oxford Instruments. NMR | Fluorine Spectroscopy. [Link]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
Li, Y. et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]
-
University of Rochester. Fluorine NMR. [Link]
-
Wang, Y. et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing. [Link]
-
Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. [Link]
-
News-Medical.Net. (2025). Fluorine-containing medicines do not increase adverse drug reactions. [Link]
-
gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
Diva-Portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Office of Scientific and Technical Information. The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Patra, A. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]
-
Stepan, A. F. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Young, R. B. et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. [Link]
-
Chromatography Forum. Validation procedure for GC & HPLC. [Link]
-
Pharmaguideline. Different Techniques of Analysis. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Oxford Academic. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. [Link]
-
ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]
-
Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]
-
National Institutes of Health. (2016). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
-
SciSpace. A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
ResearchGate. The conformational preferences of fluorinated piperidine derivatives.... [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 9. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alternative-therapies.com [alternative-therapies.com]
- 11. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 12. d-nb.info [d-nb.info]
- 13. biophysics.org [biophysics.org]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to the Synthesis of Fluorinated Piperidines: A Comparative Analysis
For the modern medicinal chemist, the piperidine ring is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom offer a versatile scaffold for interacting with biological targets. The strategic introduction of fluorine into this privileged structure can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's unique properties, such as its high electronegativity and ability to form strong C-F bonds, can modulate pKa, improve metabolic stability, and influence binding affinity through specific intermolecular interactions.[2][3] However, the synthesis of specifically fluorinated piperidines presents a significant challenge, often requiring nuanced strategies to control regioselectivity and stereoselectivity.[3]
This guide provides a comparative analysis of the principal synthetic routes to fluorinated piperidines, offering an in-depth look at the underlying chemistry, practical considerations, and experimental data. We will explore the direct fluorination of piperidine precursors through nucleophilic and electrophilic methods, the construction of the fluorinated ring via cyclization strategies, and the increasingly important role of biocatalysis. This analysis is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and execution of synthetic campaigns targeting these valuable fluorinated heterocycles.
I. Direct Fluorination of Piperidine Scaffolds
The most intuitive approach to fluorinated piperidines is the direct introduction of a fluorine atom onto a pre-existing piperidine ring. This can be achieved through either nucleophilic or electrophilic fluorination strategies, each with its own set of advantages and limitations.
A. Nucleophilic Fluorination: The Deoxofluorination of Hydroxypiperidines
Nucleophilic fluorination is a powerful tool for the synthesis of organofluorine compounds. In the context of piperidines, the most common application is the deoxofluorination of hydroxypiperidines, where a hydroxyl group is replaced by a fluorine atom. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are the workhorses for this transformation.[4][5]
The choice between DAST and Deoxo-Fluor® often comes down to a balance of reactivity and safety. While DAST is a potent fluorinating agent, its thermal instability can be a concern, particularly on a larger scale.[4] Deoxo-Fluor® offers a significantly better safety profile, decomposing at a higher temperature and with less energetic release.[4][5]
Causality in Experimental Choices: The mechanism of deoxofluorination with these reagents proceeds through the formation of a fluorosulfite intermediate, which then undergoes nucleophilic attack by the fluoride ion. The stereochemical outcome of the reaction is highly dependent on the substrate and reaction conditions. An SN2-type mechanism will result in inversion of configuration, while an SN1-type mechanism, proceeding through a carbocation intermediate, can lead to a mixture of stereoisomers. The choice of solvent can influence the reaction pathway, with non-polar solvents generally favoring an SN2 mechanism.
A notable alternative for the synthesis of 4-fluoropiperidines is the fluoro-Prins cyclization, which utilizes a reagent like DMPU/HF.[6] This method involves the reaction of a homoallylic amine with an aldehyde in the presence of a fluoride source, leading to the formation of the 4-fluoropiperidine ring in a single step.
Table 1: Comparison of Common Nucleophilic Fluorinating Reagents for Hydroxypiperidines
| Reagent | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| DAST | High reactivity, effective for a wide range of alcohols. | Thermally unstable, can lead to elimination byproducts. | -78 °C to rt, CH₂Cl₂, THF |
| Deoxo-Fluor® | More thermally stable and safer than DAST.[4][5] | Can be less reactive than DAST for hindered alcohols. | rt to reflux, CH₂Cl₂, toluene |
| DMPU/HF | Enables one-pot synthesis of 4-fluoropiperidines via fluoro-Prins cyclization.[6] | Limited to the synthesis of 4-substituted piperidines. | 55 °C, DCE |
Experimental Protocol: Deoxofluorination of N-Boc-4-hydroxypiperidine with Deoxo-Fluor®
This protocol is a representative example of a nucleophilic fluorination reaction.
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 g, 4.97 mmol) in anhydrous dichloromethane (20 mL) in a flame-dried flask under a nitrogen atmosphere is added Deoxo-Fluor® (1.32 g, 5.96 mmol) dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-fluoropiperidine.
B. Electrophilic Fluorination: Trapping Piperidine Enolates
Electrophilic fluorination offers a complementary approach to nucleophilic methods. This strategy typically involves the generation of a nucleophilic carbon center on the piperidine ring, such as an enolate or enamine, which then reacts with an electrophilic fluorine source. N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are the most commonly employed electrophilic fluorinating agents.[7]
The success of this approach hinges on the ability to regioselectively generate the desired enolate. For piperidinones, this can be achieved using standard base-mediated protocols. The choice of base and reaction conditions is critical to control the formation of the kinetic versus the thermodynamic enolate.
Causality in Experimental Choices: Electrophilic fluorinating agents of the N-F class operate by delivering a "F+" equivalent to a nucleophile. The reactivity of these reagents is tuned by the electron-withdrawing groups attached to the nitrogen atom, which modulate the polarity of the N-F bond.[7] Selectfluor®, a salt of a cationic fluorinated diazabicyclo[2.2.2]octane derivative, is a highly effective and user-friendly fluorinating agent.[8] The reaction mechanism is believed to involve a polar, two-electron process.[9]
Table 2: Comparison of Common Electrophilic Fluorinating Reagents
| Reagent | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| NFSI | Highly effective, crystalline solid, relatively stable.[10] | Can be expensive for large-scale synthesis. | -78 °C to rt, THF, DMF |
| Selectfluor® | User-friendly, crystalline solid, soluble in many organic solvents.[8] | The byproducts can sometimes complicate purification. | rt, MeCN, DMF |
Experimental Protocol: Electrophilic Fluorination of N-Boc-3-piperidone
This protocol outlines a general procedure for the electrophilic fluorination of a piperidone.
-
To a solution of N-Boc-3-piperidone (1.0 g, 5.02 mmol) in anhydrous tetrahydrofuran (25 mL) at -78 °C under a nitrogen atmosphere is added a solution of lithium diisopropylamide (LDA) (1.0 M in THF/hexanes, 5.5 mL, 5.5 mmol) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
A solution of N-fluorobenzenesulfonimide (NFSI) (1.90 g, 6.02 mmol) in anhydrous tetrahydrofuran (10 mL) is then added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (20 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers are washed with brine (25 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford N-Boc-2-fluoro-3-piperidone.
II. Building the Ring: Cyclization Strategies
An alternative to the direct fluorination of a pre-formed piperidine is to construct the ring from fluorinated acyclic precursors. This approach can offer excellent control over the position and stereochemistry of the fluorine substituent.
A. Reductive Amination of Fluorinated Diketones
A powerful ring-closing strategy involves the double reductive amination of a fluorinated 1,5-dicarbonyl compound. This method allows for the direct installation of the nitrogen atom and the formation of the piperidine ring in a single step. The fluorine atom is incorporated into one of the acyclic starting materials, thus avoiding the challenges of direct fluorination on the heterocyclic core.
Causality in Experimental Choices: This reaction typically proceeds through the formation of an imine or enamine intermediate, which then undergoes intramolecular cyclization followed by reduction. The choice of reducing agent is crucial for the success of the reaction. Sodium cyanoborohydride (NaCNBH₃) is a commonly used reagent for this transformation as it is mild enough to selectively reduce the iminium ion in the presence of the remaining carbonyl group.[11]
Experimental Protocol: Synthesis of a Fluorinated Piperidine via Reductive Amination
This protocol is based on the general principles of reductive amination for piperidine synthesis.[11]
-
To a solution of a 1-fluoro-2,6-heptanedione derivative (1.0 g, x.xx mmol) in methanol (20 mL) is added ammonium acetate (5 eq.).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium cyanoborohydride (1.5 eq.) is then added portion-wise, and the reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in water (20 mL) and ethyl acetate (20 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired fluorinated piperidine.
B. Ring-Closing Metathesis (RCM) of Fluorinated Dienes
Ring-closing metathesis has emerged as a robust and versatile method for the construction of cyclic compounds, including nitrogen heterocycles.[12][13] The application of RCM to the synthesis of fluorinated piperidines involves the cyclization of an acyclic amino-diene substrate containing a fluorine atom. The success of this reaction is highly dependent on the choice of the ruthenium-based catalyst. Second and third-generation Grubbs and Hoveyda-Grubbs catalysts are generally effective for the RCM of a wide range of dienes.[14][15]
Causality in Experimental Choices: The mechanism of RCM involves the formation of a metallacyclobutane intermediate. The position of the fluorine atom on the diene substrate can influence the rate and efficiency of the cyclization. Electron-withdrawing fluorine atoms can deactivate the double bond, making the RCM reaction more challenging. The choice of a highly active catalyst is therefore often necessary to achieve good yields.
Experimental Protocol: RCM Synthesis of a Fluorinated Dihydropyridine
This is a general protocol for the RCM of a fluorinated amino-diene.
-
To a solution of the fluorinated N-allyl-pent-4-en-1-amine derivative (1.0 g, x.xx mmol) in anhydrous dichloromethane (50 mL) is added the second-generation Grubbs catalyst (5 mol%).
-
The reaction mixture is heated to reflux under a nitrogen atmosphere for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the fluorinated 1,2,3,6-tetrahydropyridine.
-
Subsequent reduction of the double bond (e.g., by catalytic hydrogenation) yields the corresponding fluorinated piperidine.
III. The Biocatalytic Frontier: Chemo-enzymatic Synthesis
In recent years, biocatalysis has gained significant traction as a powerful tool for the synthesis of chiral molecules.[16] Transaminases, in particular, have shown great promise for the asymmetric synthesis of chiral amines, including cyclic amines like piperidines.[17][18] A chemo-enzymatic approach to fluorinated piperidines can offer unparalleled levels of enantioselectivity, often under mild and environmentally benign conditions.
A notable strategy involves the use of a transaminase to asymmetrically aminate a fluorinated ω-haloketone. The resulting chiral amino-halide can then undergo spontaneous or base-mediated intramolecular cyclization to afford the enantioenriched fluorinated piperidine.[17]
Causality in Experimental Choices: Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor. By using a chiral transaminase, it is possible to achieve highly enantioselective amination. The subsequent intramolecular cyclization proceeds via an SN2 reaction, where the newly introduced amine displaces the halide, to form the piperidine ring.
Table 3: Comparison of Synthetic Strategies for Fluorinated Piperidines
| Synthetic Strategy | Key Advantages | Key Disadvantages | Stereocontrol |
| Nucleophilic Fluorination | Utilizes readily available starting materials (alcohols). | Can lead to side reactions (elimination); stereocontrol can be challenging. | Substrate and condition dependent (SN1 vs. SN2). |
| Electrophilic Fluorination | Complementary to nucleophilic methods; good for α-fluorination of ketones. | Requires pre-functionalization to generate a nucleophilic center. | Often leads to racemic mixtures unless a chiral auxiliary or catalyst is used. |
| Ring-Closing Strategies | Excellent control over fluorine position and stereochemistry. | Requires multi-step synthesis of the acyclic precursor. | Stereochemistry is set in the acyclic precursor. |
| Biocatalysis | High enantioselectivity, mild reaction conditions. | Substrate scope can be limited by the enzyme's specificity. | Excellent enantiocontrol determined by the enzyme. |
Experimental Protocol: Biocatalytic Asymmetric Synthesis of a Fluorinated Piperidine
This protocol is a general representation of a transaminase-mediated synthesis of a chiral fluorinated piperidine.[17]
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), the fluorinated ω-chloroketone substrate (e.g., 1-(4-fluorophenyl)-5-chloropentan-2-one) is suspended.
-
A transaminase enzyme (either (R)- or (S)-selective) and a suitable amino donor (e.g., isopropylamine) are added. Pyridoxal 5'-phosphate (PLP) is often included as a cofactor.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
The pH is then adjusted to basic (e.g., pH 10-11) with an aqueous base (e.g., NaOH) to facilitate the intramolecular cyclization.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried, concentrated, and the product is purified by chromatography to yield the enantioenriched fluorinated piperidine.
IV. Strategic Overview and Future Perspectives
The synthesis of fluorinated piperidines is a dynamic field with a growing arsenal of synthetic methodologies. The choice of the optimal route depends on several factors, including the desired substitution pattern, the required stereochemistry, and the scale of the synthesis.
Figure 1. Overview of major synthetic strategies to fluorinated piperidines.
Direct fluorination methods offer the most straightforward access, but often with challenges in controlling selectivity. Ring-closing strategies provide excellent control but require more synthetic effort to prepare the acyclic precursors. Biocatalysis represents the cutting edge, offering unparalleled enantioselectivity for the synthesis of chiral fluorinated piperidines.
The future of this field will likely see the development of new catalytic methods that offer even greater control and efficiency. This includes the emergence of novel fluorinating reagents, more active and selective catalysts for ring-closing reactions, and the expansion of the biocatalytic toolbox through protein engineering. As our understanding of the interplay between fluorine substitution and biological activity continues to grow, so too will the demand for innovative and practical synthetic routes to these valuable molecules.
V. References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Umemoto, T. (2012). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 142, 2-15. [Link]
-
da Silva, K. A., Dubois, M., & Bonnet, P. (2018). Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond. Comptes Rendus Chimie, 21(8), 740-748. [Link]
-
Reddy, P. V. N., & Hu, J. (2011). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Tetrahedron Letters, 52(4), 514-516. [Link]
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]
-
Blaauw, R. H., IJzendoorn, D. R., Cremers, J. G. O., Rutjes, F. P. J. T., Broxterman, Q. B., & Schoemaker, H. E. (2004). Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. CHIMIA International Journal for Chemistry, 58(3), 104-107. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 3597. [Link]
-
Chambers, R. D., Holling, D., Spink, R. C., & Batsanov, A. S. (2004). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Journal of the Chemical Society, Perkin Transactions 1, (10), 1369-1377. [Link]
-
Li, G., & Qing, F.-L. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2733-2737. [Link]
-
Grubbs, R. H., & Chang, S. (1997). Catalytic ring-closing metathesis of functionalized dienes by a ruthenium carbene complex. Journal of the American Chemical Society, 119(4), 872-873. [Link]
-
Chen, M., et al. (2021). Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Green Chemistry, 23(16), 5896-5902. [Link]
-
Kiss, L., et al. (2018). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry, 2018(47), 6681-6693. [Link]
-
Reddy, P. V. N., & Hu, J. (2011). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Tetrahedron Letters, 52(4), 514-516. [Link]
-
Organic Syntheses. (n.d.). Selectfluor. Retrieved from [Link]
-
Voss, C. V., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Catalysis, 13(10), 6937-6944. [Link]
-
Nairoukh, Z., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 9(3), 263-269. [Link]
-
Crimmins, M. T., & Brown, B. H. (2000). Synthesis of Heterocyclic and Carbocyclic Fluoro-olefins by Ring-Closing Metathesis. Organic Letters, 2(8), 1057-1059. [Link]
-
Tredwell, M., & Gouverneur, V. (2012). Simpler fluorine chemistry. Chemistry & Industry, 76(2), 26-29. [Link]
-
Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]
-
Bornscheuer, U. T., & Liese, A. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald. [Link]
-
Glorius, F. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Research Chemistry Community. [Link]
-
Renata, H., & Arnold, F. H. (2009). Chemo-enzymatic fluorination of unactivated organic compounds. Nature Chemical Biology, 5(9), 629-630. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. Retrieved from [Link]
-
Bandyopadhyay, A., et al. (2015). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. Chemical Communications, 51(58), 11621-11624. [Link]
-
Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). gem-Difluorination of 4,4'-Difluorobenzophenone with Deoxo-Fluor®. Retrieved from [Link]
-
Akgul, O., & Demir, A. S. (2018). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. ResearchGate. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]
-
Zhang, L., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 5(11), 8145-8154. [Link]
-
Wnuk, S. F. (2017). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules, 22(12), 2119. [Link]
-
Company, A., et al. (2018). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 20(21), 6896-6900. [Link]
-
Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(2), 6141-6145. [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved from [Link]
-
Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar. [Link]
-
Nielsen, M. K., et al. (2016). Nucleophilic (Radio)Fluorination of α-Diazocarbonyl Compounds Enabled by Copper-Catalyzed H-F Insertion. Journal of the American Chemical Society, 138(32), 10072-10075. [Link]
-
Smith, A. D., & Brown, A. R. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 12(6), 665. [Link]
-
Scholl, M., et al. (1999). Increased Ring Closing Metathesis Activity of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with Imidazolin-2-ylidene Ligands. Organic Letters, 1(6), 953-956. [Link]
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]
-
Dhavale, D. D., et al. (2006). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 4(19), 3657-3663. [Link]
-
Lu, S., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. Scientific Reports, 11(1), 2840. [Link]
-
Khobragade, T. P., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(22), 12345. [Link]
-
Ni, J., et al. (2015). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journal of Organic Chemistry, 11, 2198-2206. [Link]
-
Wipf, P. (2006). Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis Polymerization (ROMP). University of Pittsburgh. [Link]
-
Fu, G. C., & Grubbs, R. H. (1993). Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes. The Journal of Organic Chemistry, 58(11), 3043-3046. [Link]
-
Koszelewski, D., et al. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 6. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond [comptes-rendus.academie-sciences.fr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
